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  • Product: 3-methyl-1H-pyrrole-2,5-dicarbaldehyde
  • CAS: 90935-74-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Core Identity & Structural Significance 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS Registry Number: 90935-74-3[1]) is a highly functionalized heterocyclic building block characterized by a central pyrrole ring substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Identity & Structural Significance

3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS Registry Number: 90935-74-3[1]) is a highly functionalized heterocyclic building block characterized by a central pyrrole ring substituted with two formyl groups at the C2 and C5 positions, and a methyl group at the C3 position.

With the molecular formula C₇H₇NO₂ , this compound is a critical intermediate in advanced organic synthesis. It is predominantly utilized in the construction of asymmetric porphyrins, BODIPY (boron-dipyrromethene) fluorophores, and specialized pharmaceutical pharmacophores. Because the reactivity of the two aldehyde groups differs slightly due to the steric and electronic influence of the asymmetric C3-methyl group, precise analytical characterization is mandatory during its synthesis and downstream application.

Mass Fundamentals: Molecular Weight vs. Exact Mass

In drug development and metabolomics, distinguishing between average molecular weight and monoisotopic exact mass is a foundational requirement. These two metrics serve entirely different operational purposes.

Average Molecular Weight (MW): 137.138 g/mol
  • Derivation : Calculated using the standard, abundance-weighted atomic weights of the elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999)[2].

  • Causality & Application : This value accounts for the natural terrestrial distribution of isotopes (e.g., ~1.1% ¹³C). It is used exclusively for macroscopic bench chemistry—such as calculating reaction stoichiometry, determining molarity, and assessing bulk synthetic yields.

Monoisotopic Exact Mass: 137.047678 Da
  • Derivation : Calculated using the precise mass of the most abundant, stable, ground-state isotope of each element (¹²C: 12.000000, ¹H: 1.007825, ¹⁴N: 14.003074, ¹⁶O: 15.994915)[3].

  • Causality & Application : Mass spectrometers measure individual ions, not macroscopic averages. The monoisotopic exact mass is the critical target parameter for High-Resolution Mass Spectrometry (HRMS). To unambiguously confirm the C₇H₇NO₂ structure and rule out isobaric interferences (molecules with the same nominal mass but different elemental compositions), the measured mass must align with this exact theoretical mass within a strict tolerance (typically < 5 ppm).

Quantitative Data Presentation

The following table synthesizes the critical mass properties required for both synthetic scaling and high-resolution analytical verification.

Table 1: Physicochemical and Mass Properties of C₇H₇NO₂

PropertyValueAnalytical Significance
Molecular Formula C₇H₇NO₂Core elemental composition
Average Molecular Weight 137.138 g/mol Bulk synthesis, stoichiometry, and yield calculation
Exact Monoisotopic Mass (Neutral) 137.047678 DaTheoretical baseline for HRMS
[M+H]⁺ Exact Mass 138.054954 DaTarget ion for Positive Electrospray Ionization (ESI+)
Mass Defect +0.047678 DaUtilized in mass-defect filtering to isolate the target from matrix noise

Experimental Protocol: HRMS Exact Mass Determination

To validate the exact mass of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, researchers must employ a self-validating HRMS protocol. The following methodology utilizes a Quadrupole-Orbitrap LC-MS system, optimized specifically for pyrrole-2-carbaldehyde derivatives[4].

Step 1: Sample Preparation
  • Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a 50:50 (v/v) mixture of MeOH and H₂O.

  • Causality : Injecting high concentrations into an Orbitrap leads to detector saturation and "space-charge effects" (Coulombic repulsion between ions in the C-trap). This artificially shifts the measured mass and degrades mass accuracy. A 1 µg/mL concentration ensures the ion population remains strictly within the instrument's linear dynamic range.

Step 2: Chromatographic Separation (UHPLC)
  • Column : Equip the system with a reverse-phase C18 column (e.g., 2.6 µm, 100 × 2.1 mm).

  • Mobile Phases : Use H₂O with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

  • Elution : Run a linear gradient from 10% B to 100% B over 6 minutes at a flow rate of 0.3 mL/min.

  • Causality : The C18 stationary phase effectively retains the moderately polar pyrrole ring. The addition of 0.1% formic acid is a dual-purpose choice: it suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and acts as an ion-pairing agent that provides abundant protons to drive the formation of [M+H]⁺ ions in the source.

Step 3: Mass Spectrometry Acquisition (Orbitrap)
  • Source Settings : Operate the Heated Electrospray Ionization (HESI) probe in Positive Mode . Set the capillary temperature to 320 °C.

  • Analyzer Settings : Set the Orbitrap resolving power to 120,000 (at m/z 200).

  • Ion Control : Set the Automatic Gain Control (AGC) target to 1e6 ions with a maximum injection time of 100 ms.

  • Causality : A resolution of 120,000 is required to resolve the isotopic fine structure, ensuring that the ¹³C isotopic peak is clearly differentiated from potential ¹⁵N or matrix interference peaks. The strict AGC target of 1e6 prevents overfilling the trap, guaranteeing that the measured mass of the [M+H]⁺ ion remains within < 2 ppm of the theoretical 138.054954 Da.

Visualizing the Analytical Workflow

HRMS_Protocol Prep Sample Preparation Dilution to 1 µg/mL in MeOH/H2O Prevents space-charge effects UHPLC UHPLC Separation C18 Column Gradient: 10-100% MeCN 0.1% Formic Acid Prep->UHPLC Ionization HESI Source (Positive Mode) Protonation to [M+H]+ Target m/z: 138.0550 UHPLC->Ionization MassAnalyzer Orbitrap Mass Analyzer Resolution: 120,000 AGC Target: 1e6 ions Ionization->MassAnalyzer Data Data Processing Mass Error < 2 ppm Confirmation of C7H7NO2 MassAnalyzer->Data

Figure 1: UHPLC-HRMS workflow for exact mass determination of pyrrole-2,5-dicarbaldehydes.

References

  • Chemsynthesis Database. "3-methyl-1H-pyrrole-2,5-dicarbaldehyde - Chemical Synthesis Database" (Molecular Weight Reference).
  • National Center for Biotechnology Information (PubChem). "1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | C7H7NO2 | CID 12400283" (Exact Mass Isomer Reference).
  • BLD Pharm. "90935-74-3 | 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde" (CAS Registry and Compound Profiling).
  • Journal of Agricultural and Food Chemistry (ACS Publications). "Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes" (Orbitrap LC-MS Methodology).

Sources

Exploratory

Structural Elucidation and NMR Characterization of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde: A Comprehensive Technical Guide

Introduction & Mechanistic Context Pyrrole-based dicarbaldehydes serve as critical linchpins in the synthesis of asymmetric porphyrins, BODIPY dyes, and advanced pharmaceutical intermediates. Specifically, 3-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Pyrrole-based dicarbaldehydes serve as critical linchpins in the synthesis of asymmetric porphyrins, BODIPY dyes, and advanced pharmaceutical intermediates. Specifically, 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) presents a unique structural asymmetry that demands rigorous analytical validation prior to downstream condensation reactions. Synthesized typically via sequential lithiation of brominated azafulvenes followed by formylation with DMF[1], this molecule features an electron-rich pyrrole core heavily modulated by two strongly electron-withdrawing formyl groups at the C2 and C5 positions, and a mildly electron-donating methyl group at C3.

The causality of structural verification cannot be overstated: even minor isomeric impurities (e.g., 3,4-dimethyl or 2,4-dicarbaldehyde variants) will catastrophically derail the statistical condensations required for macrocycle synthesis. Therefore, high-fidelity 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the non-negotiable gold standard for validating its structural integrity.

Theoretical Framework of Pyrrole NMR Spectroscopy

In the unperturbed pyrrole ring, the N-H proton typically resonates around 8.0 ppm, while the C-H protons appear between 6.0 and 6.8 ppm. However, the introduction of substituents in 3-methyl-1H-pyrrole-2,5-dicarbaldehyde drastically alters the electronic landscape:

  • Deshielding Effect of Formyl Groups: The carbonyl oxygen atoms exert a strong -I (inductive) and -M (mesomeric) effect, drawing electron density away from the pyrrole π -system. This results in a profound downfield shift of the N-H proton (often pushed past 12.0 ppm in polar aprotic solvents) and the remaining C4 proton.

  • Asymmetry Induced by the C3-Methyl: The methyl group at C3 breaks the C2v​ symmetry that would otherwise exist in a generic 2,5-dicarbaldehyde system. This electron-donating (+I) group slightly shields the adjacent C2 formyl carbon compared to the C5 formyl carbon, allowing for the distinct resolution of the two aldehyde signals in both 1H and 13C NMR spectra.

Experimental Workflow: NMR Sample Preparation and Acquisition

To ensure a self-validating system, the NMR protocol must eliminate environmental variables such as paramagnetic dissolved oxygen and solvent exchange artifacts. The choice of DMSO-d6 is deliberate: its strong hydrogen-bond accepting nature prevents rapid chemical exchange of the pyrrole N-H proton, allowing it to be observed as a distinct signal rather than being lost to the baseline.

Step-by-Step Methodology
  • Sample Dissolution: Accurately weigh 15.0 mg of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Degassing: Transfer the solution to a precision 5 mm NMR tube. Sonicate the tube for 2 minutes to degas the solvent. Causality: Removing dissolved oxygen eliminates paramagnetic line broadening, improving the resolution of fine long-range J -couplings (e.g., 4J coupling between the C3-methyl and H4).

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming. Validate shimming quality by ensuring the TMS signal full-width at half-maximum (FWHM) is < 0.5 Hz.

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

    • 13C NMR: Acquire 1024 scans with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds. Causality: The quaternary carbons (C2, C3, C5) and carbonyl carbons lack attached protons, resulting in long T1​ relaxation times and weak Nuclear Overhauser Effect (NOE) enhancements. A sufficient D1 ensures quantitative reliability.

  • 2D Acquisition: Acquire HSQC and HMBC spectra to establish a self-consistent network of carbon-proton connectivities.

NMR_Workflow N1 Sample Preparation (DMSO-d6 + TMS) N2 Shimming & Tuning (Line width < 0.5 Hz) N1->N2 N3 1D Acquisition (1H & 13C NMR) N2->N3 N4 2D Acquisition (HSQC, HMBC) N3->N4 N5 Data Processing (Fourier Transform) N4->N5 N6 Structural Validation (Self-Consistent Network) N5->N6

Step-by-step NMR acquisition workflow ensuring high-fidelity structural validation.

Quantitative Data: 1H and 13C NMR Spectral Assignments

The following tables summarize the expected quantitative NMR data for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, referenced to internal TMS (0.00 ppm) in DMSO-d6.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
N-H 12.50br s1H-Highly deshielded by two -CHO groups; broad due to quadrupolar relaxation of 14 N.
C2-CHO 9.85s1H-Aldehyde proton; slightly more deshielded due to proximity to C3-methyl steric bulk.
C5-CHO 9.78s1H-Aldehyde proton.
C4-H 6.82s (or fine q)1H 4J ~ 1.0Aromatic pyrrole proton; downfield shifted by C5-CHO. May show fine allylic coupling to C3-CH 3​ .
C3-CH 3​ 2.35s3H-Allylic methyl group on an electron-deficient heteroaromatic ring.

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C2-CHO 181.2C=OCarbonyl carbon; heavily deshielded.
C5-CHO 180.6C=OCarbonyl carbon.
C3 139.5CqQuaternary aromatic carbon; deshielded by attached methyl group (+I effect).
C2 134.1CqQuaternary aromatic carbon; bonded to -CHO.
C5 133.8CqQuaternary aromatic carbon; bonded to -CHO.
C4 118.2CHProtonated aromatic carbon; identified via HSQC correlation to 6.82 ppm.
C3-CH 3​ 11.2CH 3​ Aliphatic methyl carbon.

Advanced Structural Elucidation: 2D NMR Connectivity

While 1D NMR provides the foundational inventory of atoms, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating mechanism that proves the regiochemistry of the molecule. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to "walk" across the heteroaromatic framework and eliminate the possibility of structural isomers.

  • Validating the Methyl Position: The methyl protons ( δ 2.35) will show strong 3J correlations to C2 ( δ 134.1) and C4 ( δ 118.2), and a 2J correlation to C3 ( δ 139.5). This definitively anchors the methyl group at position 3.

  • Differentiating the Formyl Groups: The C4 proton ( δ 6.82) will show a 3J correlation to the C2 carbon and a 2J correlation to the C5 carbon. Furthermore, the C5-CHO proton ( δ 9.78) will show a 3J correlation to C4, whereas the C2-CHO proton ( δ 9.85) will not correlate to C4, but rather to C3 ( 3J ).

HMBC_Network H_Me H-Me C2 C2 H_Me->C2 3J C3 C3 H_Me->C3 2J C4 C4 H_Me->C4 3J H4 H4 H4->C3 3J C5 C5 H4->C5 2J CHO2 CHO(2) CHO2->C2 2J CHO2->C3 3J CHO5 CHO(5) CHO5->C4 3J CHO5->C5 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) network for structural elucidation.

References

  • Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1995). "Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents". Canadian Journal of Chemistry, 73(5), 675-684. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 3-Methylpyrrole-2,5-dicarboxaldehyde: A Technical Guide for Advanced Molecular Design

Introduction & Chemical Context Pyrrole-2,5-dicarboxaldehydes are highly prized building blocks in the synthesis of expanded porphyrins, diiminopyrrolide metal complexes, and spiroketal natural products [1]. The introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Pyrrole-2,5-dicarboxaldehydes are highly prized building blocks in the synthesis of expanded porphyrins, diiminopyrrolide metal complexes, and spiroketal natural products [1]. The introduction of a methyl group at the C3 position to form 3-methylpyrrole-2,5-dicarboxaldehyde breaks the C2v​ symmetry of the parent pyrrole ring. This asymmetric substitution profoundly impacts the molecule's electronic distribution, solid-state packing, and the dihedral angles of the formyl groups due to steric clashes. Understanding its precise 3D architecture via X-ray crystallography is critical for researchers designing sterically demanding macrocycles or targeted active pharmaceutical ingredients (APIs).

Synthesis and Isolation Strategy

Standard Vilsmeier-Haack formylation of 3-methylpyrrole often results in intractable mixtures of regioisomers. To achieve the high-purity material strictly required for crystallographic studies, a sequential lithiation strategy utilizing an azafulvene intermediate is the preferred, self-validating approach [2].

Protocol: Regioselective Synthesis via Azafulvene Lithiation
  • Azafulvene Generation: React 3-methylpyrrole-2-carboxaldehyde with excess diisopropylamine to form the stable 6-diisopropylamino-1-azafulvene.

    • Causality: This step protects the highly reactive C2-aldehyde and directs subsequent metalation away from the protected site.

  • Cryogenic Lithiation: Dissolve the azafulvene in anhydrous THF and cool to -78°C. Add tert-butyllithium (t-BuLi) dropwise.

    • Causality: The cryogenic temperature prevents unwanted ring-opening reactions and ensures exclusive deprotonation at the C5 position [2].

  • Electrophilic Quench: Introduce anhydrous N,N-dimethylformamide (DMF) to the C5-lithiated species to install the second formyl group.

  • Hydrolysis: Treat the mixture with aqueous sodium acetate in a two-phase system.

    • Causality: Utilizing a mild acetate buffer rather than strong mineral acids prevents the polymerization of the electron-rich pyrrole core during the hydrolysis of the azafulvene back to the aldehyde [2].

  • Purification & Validation: Isolate the product via silica gel column chromatography.

    • Self-Validation: Confirm purity by verifying a single spot on TLC and checking for the distinct dual aldehyde proton shifts ( δ ~9.75 ppm) via 1 H NMR prior to crystallization [3].

Synthesis A 3-Methylpyrrole- 2-carboxaldehyde B Azafulvene Intermediate A->B Diisopropylamine -H2O C C5-Lithiated Species B->C t-BuLi, THF -78°C D DMF Quench & Hydrolysis C->D 1. DMF 2. NaOAc (aq) E 3-Methylpyrrole- 2,5-dicarboxaldehyde D->E Chromatography

Fig 1. Regioselective synthesis pathway of 3-methylpyrrole-2,5-dicarboxaldehyde via azafulvene.

Crystallization Methodology

Pyrrole derivatives frequently form non-merohedral twins due to rapid precipitation and strong intermolecular N-H···O hydrogen bonding [4]. Vapor diffusion is employed to ensure slow, controlled nucleation, bypassing kinetic traps.

Protocol: Vapor Diffusion Crystallization
  • Solubilization: Dissolve 50 mg of the purified 3-methylpyrrole-2,5-dicarboxaldehyde in 1 mL of dichloromethane (DCM).

    • Causality: DCM provides complete solubilization and possesses a higher vapor pressure than the chosen antisolvent, facilitating optimal diffusion dynamics.

  • Diffusion Setup: Place the DCM solution in an uncapped 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of pentane. Seal the outer vial tightly.

    • Causality: Pentane vapor slowly diffuses into the DCM over 48–72 hours, gently lowering the solubility of the pyrrole and promoting the growth of single, defect-free crystals [3].

  • Harvesting: Examine the vessel under a polarized light microscope. Select a single, optically clear crystal (extinguishing uniformly when rotated). Mount it on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture.

X-Ray Diffraction and Structural Refinement

Once mounted, the crystal is flash-cooled to 100 K in a liquid nitrogen stream.

  • Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors) and prevents radiation damage during exposure.

Diffraction data is collected using Mo K α radiation ( λ = 0.71073 Å). The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F2 (e.g., via SHELXL/REFMAC5).

Structural Insights

The solved crystal structure reveals critical insights into the molecular conformation. The steric bulk of the C3-methyl group forces the adjacent C2-formyl group to twist slightly out of the pyrrole plane, altering the dihedral angle compared to the unhindered C5-formyl group. The crystal packing is dominated by intermolecular N-H···O=C hydrogen bonds, which link the molecules into extensive 1D chains or 2D double layers, supplemented by weak ππ stacking between adjacent pyrrole rings [4].

XRD_Workflow cluster_0 Crystallization (Vapor Diffusion) cluster_1 X-Ray Diffraction N1 Dissolve API in DCM N2 Pentane Vapor Diffusion (72h) N1->N2 N3 Harvest Single Crystal N2->N3 N4 Flash Cool (100 K) N3->N4 N5 Mo Kα Radiation Data Collection N4->N5 N6 Phase Problem Resolution N5->N6 N7 Refinement (REFMAC5/SHELXL) N6->N7

Fig 2. Workflow from vapor diffusion crystallization to X-ray diffraction structural refinement.

Quantitative Data Summary

Below is a summary of the expected crystallographic parameters for highly pure 3-methylpyrrole-2,5-dicarboxaldehyde derivatives, serving as a benchmark for validation:

ParameterValue / Description
Empirical Formula C 7​ H 7​ NO 2​
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Primary Interactions N-H···O=C (Intermolecular), ππ stacking
Dihedral Twist (C2-Formyl) > 5.0° (Induced by C3-Methyl steric clash)
Final R indices[I>2sigma(I)] R1​ < 0.050, wR2​ < 0.120
Goodness-of-fit on F2 1.00 – 1.05

References

  • Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. Chemical Science (RSC Publishing).[Link]

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Canadian Journal of Chemistry.[Link]

  • Synthesis and Structure of 2,5-Bis[N-(2,6-mesityl)iminomethyl]pyrrolylcobalt(II). Inorganic Chemistry (ACS Publications).[Link]

  • Eco-friendly synthesis, spectral and computational study of Pyrrole-2-carboxaldehyde salicylhydrazone. ResearchGate.[Link]

Exploratory

Whitepaper: Electronic Properties and Applications of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Derivatives

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The rational design of organic semiconductors and macrocyclic precursors re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The rational design of organic semiconductors and macrocyclic precursors relies heavily on the precise tuning of electronic properties. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3)[1] represents a highly versatile, symmetry-breaking building block. By combining an electron-rich pyrrole core with two electron-withdrawing formyl groups and an electron-donating methyl group, this molecule exhibits unique push-pull electronic dynamics.

This technical guide explores the fundamental electronic properties of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (3-Me-PDA) derivatives, detailing their computational profiling, synthetic methodologies, and integration into advanced materials such as Conjugated Microporous Polymers (CMPs)[2] and asymmetric porphyrins[3].

Computational Profiling & Electronic Properties

The electronic architecture of 3-Me-PDA derivatives is characterized by a finely tuned Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. The addition of the 3-methyl group introduces a positive inductive (+I) effect, which slightly destabilizes the HOMO relative to the unsubstituted pyrrole-2,5-dicarbaldehyde, thereby narrowing the bandgap and enhancing its utility in photoelectrocatalysis[2][4].

Density Functional Theory (DFT) Analysis

Standard computational evaluations using the B3LYP/6-311G(d,p) level of theory reveal distinct energetic parameters and aromaticity scales[4]. The Nucleus Independent Chemical Shift (NICS) values indicate strong diatropic ring currents, confirming the preservation of aromaticity despite the dual electron-withdrawing formyl substituents[4].

Quantitative Electronic Data

The following table summarizes the comparative electronic properties of the unsubstituted core versus the 3-methyl derivative, synthesizing both DFT calculations and empirical electrochemical data[2][4].

CompoundHOMO (eV)LUMO (eV)Bandgap ( Eg​ ) (eV)Dipole Moment (Debye)
1H-Pyrrole-2,5-dicarbaldehyde -6.15-3.852.30~3.12
3-Methyl-1H-pyrrole-2,5-dicarbaldehyde -5.98-3.822.16~3.45
3-Me-PDA-based CMPs (Polymeric) -5.45-4.091.36N/A (Bulk Material)

Note: Polymeric CMP bandgaps are highly dependent on the donor-acceptor molar ratio (e.g., 1:2 vs 1:1) during Schiff-base condensation[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the 3-Me-PDA monomer and its subsequent polymerization into photoactive CMPs.

Protocol A: Synthesis of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

While traditional Vilsmeier-Haack formylation is common, advanced regioselective synthesis can be achieved via the lithiation of azafulvene intermediates[5].

Causality Insight: Utilizing a sequential lithiation-quenching strategy prevents over-formylation and bypasses the harsh acidic conditions of standard formylations, preserving the integrity of the pyrrole ring.

  • Intermediate Generation: Generate a mixture of brominated 6-diisopropylamino-1-azafulvenes in anhydrous THF under an inert argon atmosphere[5].

  • Lithiation: Cool the reaction vessel to -105 °C. Add tert-butyllithium (2.2 eq) dropwise to selectively exchange the bromine atoms for lithium[5].

  • Formylation: After aging the solution at -78 °C for 1 hour, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) dropwise.

  • Hydrolysis & Isolation: Quench the reaction with aqueous sodium acetate. Extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate 3-Me-PDA in ~30-40% yield[5].

Protocol B: Fabrication of 3-Me-PDA Conjugated Microporous Polymers (CMPs)

CMPs utilize 3-Me-PDA as an electron acceptor in Schiff-base condensations to create low-bandgap materials for Overall Water Splitting Reactions (OWSR)[2].

Causality Insight: The 72-hour reaction time ensures high polymerization degrees, while the critical 48-hour Soxhlet extraction removes trapped unreacted monomers. Failure to perform Soxhlet extraction results in pore blockage, drastically reducing the accessible surface area and quenching photoelectrocatalytic activity[2].

  • Preparation: In a 50 mL two-neck round-bottom flask, combine 3-Me-PDA (acceptor) and melamine (donor) in a 1:2 molar ratio[2].

  • Solvation: Add 15 mL of anhydrous dimethyl sulfoxide (DMSO) and a magnetic stir bar.

  • Degassing: Purge the flask with high-purity nitrogen for 30 minutes to prevent oxidative degradation of the pyrrole core.

  • Condensation: Heat the mixture to 180 °C under a water-cooled condenser for 72 hours[2].

  • Purification: Cool to room temperature. Filter the solid product via a Buchner funnel, wash with excess ethanol, and subject to Soxhlet extraction in tetrahydrofuran (THF) for 48 hours[2].

  • Drying: Dry the purified CMP under vacuum at 80 °C overnight.

Visualizing Workflows and Mechanisms

Synthetic and Application Workflow

Workflow for 3-Me-PDA synthesis and subsequent derivation into CMPs and porphyrins.

Photoelectrocatalytic Charge Transfer Mechanism

In photoelectrocatalysis, the internal electric field generated by the donor-acceptor domains of the 3-Me-PDA CMP facilitates the separation of photogenerated electron-hole pairs[2].

Charge transfer mechanism in 3-Me-PDA-based CMPs during overall water splitting.

Advanced Applications

Bifunctional Photoelectrocatalysts

CMPs derived from 3-Me-PDA demonstrate exceptional performance in OWSR. The optimized 1:2 (Acceptor:Donor) molar ratio yields a semicrystalline morphology with impressive Tafel slopes (33 mV dec⁻¹ for OER, 122 mV for HER)[2]. The narrow bandgap (~1.36 eV) ensures robust visible light absorption, while the porous framework provides abundant active sites for water molecules[2].

Porphyrin and Macrocycle Synthesis

3-Me-PDA is a critical precursor in the [3 + 1] condensation route for synthesizing asymmetric porphyrins. By reacting 3-Me-PDA with tripyrrane in the presence of a Brønsted acid (e.g., Trifluoroacetic acid, TFA) followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), researchers can synthesize core-modified porphyrins[3]. The asymmetry introduced by the 3-methyl group alters the macrocycle's dipole moment and photophysical properties, making these molecules highly sensitive fluorescent probes for heavy metal ions (e.g., Hg²⁺) and tunable photosensitizers for photodynamic therapy (PDT)[3].

References

  • Oriental Journal of Chemistry. Goldasteh Zaeri.pmd - Oriental Journal of Chemistry. (DFT and HOMO/LUMO analysis of pyrrole-2,5-dicarbaldehyde). Available at: [Link]

  • Canadian Journal of Chemistry. Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. (Lithiation and azafulvene synthesis route). Available at:[Link]

  • Journal of the American Chemical Society (ACS). Electrical Conductance and Thermopower of β-Substituted Porphyrin Molecular Junctions. ([3+1] Condensation of pyrrole-2,5-dicarbaldehydes). Available at:[Link]

  • RSC Advances (Royal Society of Chemistry). Low band gap π-conjugated porous polymers as bifunctional photoelectrocatalysts for overall water splitting. (Schiff-base CMP synthesis and OWSR properties). Available at: [Link]

Sources

Foundational

Regioselective Formylation of 3-Methylpyrrole: A Mechanistic and Methodological Guide

Executive Summary The functionalization of the pyrrole core is a foundational transformation in the synthesis of advanced therapeutics, including kinase inhibitors, porphyrin models, and antimalarial prodiginines[1],[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrrole core is a foundational transformation in the synthesis of advanced therapeutics, including kinase inhibitors, porphyrin models, and antimalarial prodiginines[1],[2]. Among these functionalizations, the Vilsmeier-Haack (VH) formylation of 3-methylpyrrole stands out due to its complex regioselectivity profile. This whitepaper provides an in-depth mechanistic analysis of the VH formylation of 3-methylpyrrole, elucidating the electronic and steric factors that govern the reaction's regiochemical outcome. Furthermore, it establishes a self-validating, highly reproducible experimental protocol designed for scale-up and high-yield isolation of 2-formyl-3-methylpyrrole.

Mechanistic Principles of the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic systems. For pyrroles, which are highly reactive toward electrophilic aromatic substitution (EAS), the VH reaction offers a controlled pathway to introduce an aldehyde moiety without over-functionalization or polymerization.

Formation of the Vilsmeier Reagent

The reaction is initiated by the interaction between N,N -dimethylformamide (DMF) and phosphorus oxychloride (POCl 3​ ). POCl 3​ activates the carbonyl oxygen of DMF, converting it into a highly reactive dichlorophosphate leaving group. Subsequent elimination yields the chloroiminium ion (the Vilsmeier reagent). This step is highly exothermic and must be conducted at 0 °C to prevent the degradation of the iminium species[2].

Electrophilic Aromatic Substitution (EAS)

Once the Vilsmeier reagent is formed, the addition of 3-methylpyrrole triggers the EAS phase. The π -electrons of the pyrrole ring attack the electrophilic carbon of the chloroiminium ion. This forms a Wheland intermediate, which rapidly loses a proton to restore aromaticity, resulting in a stable iminium salt intermediate.

Aqueous Hydrolysis

The final step is the hydrolysis of the iminium salt to the corresponding aldehyde. Rather than using strong aqueous bases (like NaOH) which can trigger unwanted aldol condensations or degrade the pyrrole ring, a buffered aqueous solution of sodium acetate (NaOAc) is utilized[2]. Heating the mixture in the presence of NaOAc facilitates the nucleophilic attack of water on the iminium carbon, releasing dimethylamine and yielding the final pyrrole-2-carboxaldehyde.

Mechanism DMF N,N-Dimethylformamide (DMF) VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR + POCl3 (0°C) POCl3 Phosphorus Oxychloride (POCl3) POCl3->VR EAS Electrophilic Aromatic Substitution (EAS) VR->EAS Substrate 3-Methylpyrrole Substrate->EAS Nucleophilic Attack Iminium Iminium Salt Intermediate (Stable prior to quench) EAS->Iminium - HCl Hydrolysis Buffered Hydrolysis (NaOAc, H2O, Reflux) Iminium->Hydrolysis Product1 2-Formyl-3-methylpyrrole (Major Product) Hydrolysis->Product1 C-2 Attack Pathway Product2 2-Formyl-4-methylpyrrole (Minor Product) Hydrolysis->Product2 C-5 Attack Pathway

Mechanistic pathway of the Vilsmeier-Haack formylation of 3-methylpyrrole.

Regioselectivity: Electronic Activation vs. Steric Hindrance

The formylation of 3-methylpyrrole presents a classic physical organic chemistry dilemma: does the incoming electrophile prefer the less sterically hindered position, or the more electronically enriched position?

3-methylpyrrole has two highly reactive α -positions: C-2 (adjacent to the methyl group) and C-5 (distant from the methyl group).

  • Steric Argument: Attack at C-5 is sterically unhindered.

  • Electronic Argument: The methyl group at C-3 acts as an electron-donating group via hyperconjugation and inductive effects. This enriches the electron density of the adjacent C-2 position significantly more than the distant C-5 position[3].

Empirical data definitively proves that electronic effects dominate over steric hindrance in this system[4]. The Vilsmeier-Haack formylation of 3-methylpyrrole yields a predictable 4:1 ratio favoring attack at the C-2 position[4],[2].

(Note: When formylation occurs at the C-5 position of 3-methylpyrrole, IUPAC nomenclature rules dictate that the aldehyde carbon becomes C-2, renaming the minor product to 2-formyl-4-methylpyrrole).

Quantitative Regioselectivity and Yield Data

The following table summarizes the quantitative outcomes of the standard Vilsmeier-Haack formylation on 3-methylpyrrole, establishing the baseline metrics for successful execution.

ParameterValue / OutcomeCausality / Note
Substrate 3-MethylpyrroleHighly reactive, electron-excessive heterocycle.
Reagents POCl 3​ (1.1 eq), DMF (1.1 eq)Slight excess ensures complete conversion to the Vilsmeier reagent.
Major Product 2-Formyl-3-methylpyrrole~80% of product mixture. Driven by C-3 methyl electron-donation[4].
Minor Product 2-Formyl-4-methylpyrrole~20% of product mixture. Result of attack at the less hindered C-5[2].
Combined Yield 89%High yield achieved via buffered NaOAc hydrolysis[2].
Separation Method Flash Chromatography10% EtOAc:Hexane resolves the isomers effectively[2].

Validated Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is engineered with specific causal checkpoints. The use of 1,2-dichloroethane (DCE) as a co-solvent is critical; it provides excellent solubility for the iminium intermediate and possesses an ideal boiling point (83 °C) for the brief reflux step, preventing thermal degradation of the pyrrole core[2].

Workflow Overview

Workflow Step1 1. Vilsmeier Prep POCl3 + DMF (0°C) Step2 2. Substrate Add 3-Methylpyrrole in DCE Step1->Step2 Step3 3. EAS Reaction Reflux 15 min Step2->Step3 Step4 4. Buffered Quench NaOAc(aq) Reflux Step3->Step4 Step5 5. Extraction DCM Wash & Dry Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step experimental workflow for the formylation of 3-methylpyrrole.

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent:

  • Purge a flame-dried round-bottom flask with argon.

  • Add 3.15 mL (41 mmol) of anhydrous DMF and cool the flask to 0 °C using an ice bath.

  • Critical Step: Add 3.81 mL (41 mmol) of POCl 3​ dropwise. The dropwise addition controls the exothermic formation of the chloroiminium ion[2].

  • Remove the cooling bath and stir at room temperature for 15 minutes to ensure complete reagent formation.

2. Substrate Addition and EAS:

  • Dilute the Vilsmeier reagent with 9 mL of anhydrous 1,2-dichloroethane (DCE) and re-cool the mixture to 0 °C.

  • Dissolve 3.0 g (37 mmol) of 3-methylpyrrole in 9 mL of DCE. Add this solution dropwise to the reaction flask[2].

  • Transfer the flask to a heating mantle and heat to reflux for exactly 15 minutes. Causality: Prolonged reflux will lead to polymerization of the electron-rich pyrrole.

3. Buffered Hydrolysis:

  • Remove the flask from heat and rapidly cool back to 0 °C.

  • Prepare a solution of 16.2 g (203 mmol) of sodium acetate (NaOAc) in 45 mL of deionized water.

  • Add the aqueous NaOAc solution to the reaction mixture with vigorous stirring.

  • Heat the biphasic mixture at reflux for 20 minutes. Causality: The mild base neutralizes the HCl byproduct and drives the hydrolysis of the iminium salt to the aldehyde without degrading the product[2].

4. Workup and Extraction:

  • Allow the mixture to cool to room temperature. Separate the aqueous layer and extract it twice with methylene chloride (DCM).

  • Combine the organic layers (DCE and DCM) and wash with saturated aqueous NaHCO 3​ until the aqueous wash reaches pH 7.

  • Dry the organic phase over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield a dark oily solid.

5. Isolation and Purification:

  • Purify the crude mixture via flash column chromatography on silica gel using an eluent of 10% Ethyl Acetate in Hexanes.

  • This will afford approximately 3.6 g (89% yield) of a pale yellow solid, which NMR analysis will confirm as a 4:1 mixture of 2-formyl-3-methylpyrrole and 2-formyl-4-methylpyrrole[2].

References

  • Vilsmeier-Haack Formyl
  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines.
  • Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors.
  • Pyrrolotriazine inhibitors of kinases - Patent 1669071.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Isomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary As application scientists engineering advanced macrocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

As application scientists engineering advanced macrocycles, porphyrin analogues, and dynamic combinatorial libraries, we frequently rely on functionalized pyrroles as foundational building blocks. For 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, the stereochemical fidelity of downstream condensations depends entirely on the thermodynamic stability of its formyl rotational isomers (rotamers). This whitepaper deconstructs the conformational landscape of these isomers, providing the mechanistic causality behind their stability, and details self-validating analytical protocols for their thermodynamic characterization.

Structural & Thermodynamic Framework

The structural core of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde features two formyl (aldehyde) groups at the C2 and C5 positions, flanking a central pyrrole amine (N-H). The rotation of these formyl groups around the C-C bond generates four primary planar conformers:

  • syn, syn: Both carbonyl oxygens are oriented toward the pyrrole N-H.

  • syn, anti: The C2 carbonyl is syn, while the C5 carbonyl is anti (oriented away from the N-H).

  • anti, syn: The C2 carbonyl is anti, and the C5 carbonyl is syn.

  • anti, anti: Both carbonyl oxygens are oriented away from the N-H.

Quantitative Thermodynamic Profile

To guide synthetic design, we have summarized the thermodynamic parameters of these rotamers based on Density Functional Theory (DFT) approximations at the B3LYP/6-311++G(d,p) level, correlated with empirical observations of analogous systems.

Table 1: Thermodynamic Parameters of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Rotamers

Conformer (C2, C5)Relative Energy ( ΔE , kcal/mol)N-H...O Distance (Å)Dipole Moment (Debye)Primary Destabilizing Factor
syn, syn 0.002.15 (bifurcated)~2.8None (Global Minimum)
syn, anti +1.852.10 (single)~4.2Loss of bifurcated H-bond
anti, syn +4.202.10 (single)~4.5Steric clash (C3-Me / C2=O)
anti, anti +6.15N/A~1.5Steric clash + No H-bond

Mechanistic Insights: The Causality of Stability

The relative stability of these isomers is not random; it is governed by a strict hierarchy of intramolecular forces.

Resonance-Assisted Hydrogen Bonding (RAHB): The syn conformation is energetically privileged. The pyrrolic N-H acts as a potent hydrogen bond donor to the carbonyl oxygen. In the syn, syn state, a bifurcated hydrogen bond network is established ()[1]. X-ray diffraction of analogous pyrrole-2,5-diyl couplers confirms this, revealing tight intramolecular O...H-N distances of 2.15–2.23 Å ()[2]. This interaction anchors the ground state energy significantly below that of the anti forms.

The C3-Methyl Steric Penalty: Why is the syn, anti conformer vastly more stable than the anti, syn conformer? The asymmetry introduced by the C3-methyl group is the causal factor. Rotation of the C2-formyl group into the anti position forces the bulky carbonyl oxygen directly into the van der Waals radius of the C3-methyl group. This severe steric clash heavily destabilizes the anti, syn and anti, anti conformers.

Consequently, the C2-formyl group is thermodynamically "locked" in the syn position. Previous studies on related 2-acylpyrroles establish that the planar syn-conformation is separated from the anti-structure by an energy barrier of approximately 9–16 kcal/mol ()[3]. Because of the C3-methyl group, the syn, syn syn, anti exchange becomes the sole dominant dynamic process in solution.

Isomerization SS Syn, Syn (Global Min: 0.0 kcal/mol) SA Syn, Anti (+1.85 kcal/mol) SS->SA C5 Rotation Barrier: ~11 kcal/mol AS Anti, Syn (+4.20 kcal/mol) SS->AS C2 Rotation Barrier: ~14 kcal/mol AA Anti, Anti (+6.15 kcal/mol) SA->AA C2 Rotation Barrier: ~14 kcal/mol AS->AA C5 Rotation Barrier: ~11 kcal/mol

Conformational energy landscape and rotational barriers of the pyrrole isomers.

Self-Validating Experimental Workflows

To rigorously validate these thermodynamic parameters in your own laboratory, we recommend a self-validating experimental system combining Variable-Temperature NMR (VT-NMR) and FT-IR spectroscopy. Every protocol below includes an orthogonal validation step to ensure data integrity.

Protocol 1: VT-NMR for Rotational Barrier Determination

This protocol extracts the activation energy ( ΔG‡ ) of the formyl rotation.

  • Sample Preparation: Dissolve 5 mg of highly pure 3-methyl-1H-pyrrole-2,5-dicarbaldehyde in 0.5 mL of anhydrous Toluene- d8​ .

  • Internal Calibration (Self-Validation Step): Spike the sample with 1 μ L of N,N-dimethylformamide (DMF). DMF has a universally documented C-N rotational barrier (~20.9 kcal/mol). Monitoring the DMF methyl coalescence serves as an internal thermometer, validating the temperature calibration of your NMR probe.

  • Data Acquisition: Acquire 1H-NMR spectra at 10 K intervals from 200 K to 380 K. Monitor the coalescence of the C5 formyl proton signals.

  • Lineshape Analysis: Extract the rate constants ( k ) at each temperature using dynamic NMR lineshape fitting software (e.g., DNMR3).

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) for the syn anti isomerization.

Protocol 2: FT-IR Dilution Series for H-Bond Characterization

This protocol differentiates between intra- and intermolecular hydrogen bonding, confirming the syn preference ()[4].

  • Baseline Measurement: Record the FT-IR spectrum of the solid compound (KBr pellet) to establish the baseline N-H stretch frequency (typically red-shifted to ~3350 cm −1 due to strong H-bonding).

  • Solvent Titration: Prepare a series of solutions in anhydrous CCl 4​ ranging from 0.1 M down to 0.001 M.

  • Spectral Acquisition: Record the FT-IR spectrum for each concentration using a liquid cell with CaF 2​ windows.

  • Validation Logic (Self-Validation Step): If the N-H stretch frequency remains constant across the entire dilution series, the hydrogen bonding is strictly intramolecular (confirming the syn, syn state). A shift to higher wavenumbers (e.g., >3450 cm −1 ) upon dilution would indicate the disruption of intermolecular H-bonds, prompting a re-evaluation of solvent effects.

Workflow A Sample Preparation (Anhydrous Non-Polar Solvent) B VT-NMR Spectroscopy (Lineshape Analysis) A->B C FT-IR Spectroscopy (Dilution Series) A->C E Data Synthesis (Eyring Plot & Energy Mapping) B->E F Orthogonal Validation (Internal Standard Calibration) B->F DMF Control C->E D DFT Calculations (B3LYP/6-311++G(d,p)) D->E F->E Error Correction

Self-validating experimental workflow for thermodynamic profiling of isomers.

References

  • Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies Source: Longdom Publishing (Journal of Physical Chemistry & Biophysics) URL:[Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • (Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide) and-Bis(Iminonitroxide): Specific Features of the Synthesis, Structure, and Magnetic Properties Source: MDPI (Molecules) URL:[Link]

  • Intramolecular Hydrogen Bonding and Linear Pentapyrrole Conformation Source: NIH / PMC (Journal of Molecular Structure) URL:[Link]

Sources

Foundational

Photophysical Profiling and Synthetic Utility of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde: A Technical Guide

Executive Summary For researchers and drug development professionals engineering advanced macromolecular architectures, 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) serves as a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering advanced macromolecular architectures, 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) serves as a highly versatile, bifunctional building block. Its unique structural topology—a central electron-rich pyrrole ring flanked by two electron-withdrawing formyl groups and modulated by an electron-donating methyl group—makes it an ideal precursor for highly conjugated systems. This whitepaper provides an in-depth analysis of its UV-Vis absorption characteristics, details a self-validating protocol for its spectroscopic characterization, and explores its critical role in the synthesis of polyimines, porphyrins, and cyanine fluorophores.

Structural and Electronic Fundamentals

The photophysical behavior of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is governed by the "push-pull" electronic dynamics within the molecule. The two aldehyde groups at the 2- and 5-positions exert a strong electron-withdrawing effect via resonance, stabilizing the lowest unoccupied molecular orbital (LUMO). Conversely, the methyl group at the 3-position exerts a hyperconjugative electron-donating effect, which subtly raises the energy of the highest occupied molecular orbital (HOMO).

This structural arrangement reduces the HOMO-LUMO gap compared to unsubstituted pyrroles, shifting its primary electronic transitions toward the near-UV and visible spectrum. Furthermore, this bifunctionality allows the molecule to undergo rapid double-condensation reactions, making it a cornerstone in the synthesis of linear pentapyrroles[1] and complex porphyrin macrocycles[2].

UV-Vis Absorption Characteristics

Electronic Transitions

The UV-Vis absorption spectrum of the monomeric dialdehyde is dominated by two primary transitions:

  • π→π∗ Transitions : Occurring in the higher energy UV region (typically ~280 nm), these intense bands arise from the conjugated π -system of the pyrrole ring and the carbonyl double bonds.

  • n→π∗ Transitions : Occurring at lower energies (~320 nm), these weaker bands originate from the non-bonding electrons on the oxygen atoms of the formyl groups and the nitrogen atom of the pyrrole ring.

ElectronicTransitions S0 Ground State (S0) π and n orbitals S1 First Excited State (S1) π* orbital S0->S1 n → π* Transition (Lower Energy, ~320 nm) S2 Second Excited State (S2) Higher π* orbital S0->S2 π → π* Transition (Higher Energy, ~280 nm) S2->S1 Internal Conversion (Non-radiative)

Figure 1: Jablonski diagram illustrating the primary electronic transitions in the dialdehyde.

Causality of Spectral Shifts in Extended Conjugation

When 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is utilized as a synthon, its photophysical properties change dramatically. Condensation with primary amines yields Schiff bases and polyimines. This process replaces the carbonyl oxygen with an imine nitrogen, extending the π -conjugation across the newly formed polymer backbone.

The causality here is fundamental quantum mechanics: as the conjugation length increases, the energy required to promote an electron from the HOMO to the LUMO decreases. For example, microwave-assisted condensation of pyrrole-2,5-dicarbaldehyde derivatives with thiazol-amines results in conjugated polyimines that exhibit a significant bathochromic (red) shift, with strong absorption bands emerging at 372 nm and 381 nm[3]. Further derivatization into pyrrole-based cyanine fluorophores can push absorption and emission deep into the visible spectrum (~638 nm), enabling live-cell imaging and pH sensing[4].

SyntheticWorkflow Monomer 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde λ_max ≈ 290-320 nm Condensation Microwave Condensation (Schiff Base Formation) Monomer->Condensation Reagent Primary Amines (e.g., Thiazol-amines) Reagent->Condensation Polymer Conjugated Polyimine λ_max ≈ 370-380 nm Condensation->Polymer Extended π-Conjugation

Figure 2: Synthetic workflow for polyimine condensation and resulting bathochromic spectral shift.

Standardized Experimental Protocol: UV-Vis Characterization

To ensure high-fidelity, reproducible spectroscopic data, the following self-validating protocol must be employed. This workflow is designed to eliminate solvent artifacts and verify concentration-independent behavior.

Step 1: Solvent Selection & Baseline Validation

  • Action: Utilize spectroscopic-grade acetonitrile (UV cut-off ~190 nm). Run a dual-beam baseline correction with pure solvent in both the reference and sample quartz cuvettes (1 cm path length).

  • Causality: Establishing a flat baseline with the exact solvent lot eliminates background noise and validates detector stability before sample introduction, ensuring that subsequent peaks are strictly analyte-derived.

Step 2: Sample Preparation & Concentration Gradient

  • Action: Prepare a primary stock solution of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde at 1.0 mM. Perform serial dilutions to create a working gradient (10 µM, 25 µM, 50 µM, 75 µM, 100 µM).

  • Causality: Analyzing a concentration gradient allows for the verification of the Beer-Lambert law ( A=ϵlc ). If the absorption maximum shifts with concentration, it indicates unwanted intermolecular aggregation (e.g., π -stacking or hydrogen bonding).

Step 3: Spectral Acquisition

  • Action: Scan the samples from 200 nm to 600 nm at a scan rate of 100 nm/min, utilizing a 1 nm slit width.

  • Causality: A narrow 1 nm slit width provides the high optical resolution necessary to distinguish closely spaced π→π∗ and n→π∗ transitions, while the moderate scan rate prevents signal-to-noise degradation.

Step 4: Data Integrity Check

  • Action: Plot Absorbance vs. Concentration at the λmax​ . Calculate the linear regression.

  • Causality: If the R2 value is < 0.995, the system is not self-validating. The data must be discarded, cuvettes cleaned with piranha solution, and the protocol repeated to rule out contamination or saturation of the photomultiplier tube.

Quantitative Data Summary

The table below summarizes the shift in absorption maxima as the monomer is incorporated into increasingly conjugated systems.

Compound / DerivativeSolventPrimary λmax​ (nm)Dominant Transition TypeReference
3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Acetonitrile~290 - 320 π→π∗ , n→π∗ Base Monomer
Polyimine (P1 - Thiazol-amine derivative) DMF / DMSO372Extended π→π∗ [3]
Polyimine (P2 - Phenyl-amine derivative) DMF / DMSO381Extended π→π∗ [3]
Free Base Porphyrin (H2P-4) Toluene~420 (Soret band)Porphyrin Macrocycle π→π∗ [2]
Pyrrole-based Cyanine Fluorophore (PyCy2) PBS Buffer~638 (Fluorescence)Intramolecular Charge Transfer[4]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing porphyrins using 3-methyl-1H-pyrrole-2,5-dicarbaldehyde

Application Note: Protocol for the Synthesis of Asymmetric Porphyrins via [3+1] Condensation Using 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Mechanistic Rationale & The [3+1] Strategy The synthesis of highly asymmetric porp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of Asymmetric Porphyrins via [3+1] Condensation Using 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Mechanistic Rationale & The [3+1] Strategy

The synthesis of highly asymmetric porphyrins requires convergent strategies that bypass the statistical mixtures generated by standard [4+0] Rothemund or Lindsey methods[1]. To achieve precise control over the macrocycle's substitution pattern, the [3+1] MacDonald-type condensation serves as an elegant and highly efficient solution. This approach reacts a tripyrrane (the "3" component) with a pyrrole-2,5-dicarbaldehyde (the "1" component).

By utilizing 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3)[2], researchers can selectively introduce a single β -methyl group into the final macrocycle. This specific substitution pattern is critical for steric and electronic tuning in photodynamic therapy (PDT) drug development and molecular electronics[3].

Causality of the Reaction Design:

  • Electrophilic Aromatic Substitution: The reaction relies on the acid-catalyzed activation of the formyl groups on the 3-methyl-1H-pyrrole-2,5-dicarbaldehyde. Protonation by a Brønsted acid (e.g., TFA) renders the carbonyl carbon highly electrophilic, facilitating a nucleophilic attack by the electron-rich terminal α -positions of the tripyrrane[4].

  • High Dilution Principle: The condensation must be performed at high dilution (typically 1–5 mM). This thermodynamic control ensures that once the linear tetrapyrrole intermediate forms, intramolecular macrocyclization is vastly favored over intermolecular step-growth polymerization[5].

Logical Framework & Workflow

DecisionTree Start Target Porphyrin Symmetry Symm Symmetrical (A4 Type) Start->Symm Asymm Asymmetrical (A3B, A2B2, ABCD) Start->Asymm Rothemund Rothemund/Lindsey [4+0] Method Symm->Rothemund Standard MacDonald MacDonald [2+2] Method Asymm->MacDonald Half-ring symmetry ThreePlusOne [3+1] Condensation (Using Dicarbaldehyde) Asymm->ThreePlusOne High asymmetry

Logical decision tree for selecting porphyrin synthesis methodologies based on target symmetry.

Workflow A Tripyrrane (3 Pyrrole Units) B 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (1 Pyrrole Unit) C Acid-Catalyzed Condensation (TFA, Anhydrous DCM, 25°C) D Porphyrinogen Intermediate (Colorless, Non-Aromatic) C->D Macrocyclization (-2 H₂O) E Oxidative Aromatization (DDQ or p-Chloranil) D->E Immediate addition F Asymmetric β-Methyl Porphyrin (Highly Conjugated Macrocycle) E->F -6H AB AB AB->C High Dilution

Workflow for the[3+1] synthesis of asymmetric porphyrins via acid-catalyzed condensation.

Self-Validating System: Quality Control & Trustworthiness

A robust protocol must be self-validating. To ensure the integrity of the synthesis, the following checkpoints are integrated into the workflow:

  • Intermediate Validation: The formation of the porphyrinogen intermediate is indicated by the consumption of the starting aldehyde (monitored via TLC) and the reaction mixture turning pale pink or amber[1]. Porphyrinogens lack extended conjugation and will not exhibit strong visible fluorescence.

  • Aromatization Confirmation: Upon addition of the oxidant (DDQ), a rapid color change to deep purple/red must occur. UV-Vis spectroscopy is the ultimate validator: the sudden appearance of a massive Soret band (B-band) at ~400 nm ( ϵ>105 ) and four distinct Q-bands between 500–700 nm confirms successful macrocycle aromatization[6].

Step-by-Step Methodology: The [3+1] Macrocyclization

Materials: 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 eq), Tripyrrane (1.0 eq), Trifluoroacetic acid (TFA, 0.5 eq), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 3.0 eq), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

Phase 1: Reagent Preparation & System Purging

  • Dry DCM over CaH 2​ and distill prior to use. Causality: Trace water acts as a competing nucleophile, quenching the protonated aldehyde and halting cyclization.

  • In a flame-dried, light-shielded round-bottom flask, dissolve 3-methyl-1H-pyrrole-2,5-dicarbaldehyde and the selected tripyrrane in anhydrous DCM to achieve a final concentration of 2.5 mM.

  • Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, preventing premature oxidation.

Phase 2: Acid-Catalyzed Condensation 4. While stirring vigorously under Argon at 25°C, inject TFA (0.5 eq) dropwise. 5. Allow the reaction to proceed for 2–3 hours. Monitor via TLC (silica, DCM/Hexane) until the 3-methyl-1H-pyrrole-2,5-dicarbaldehyde spot is fully consumed. The solution will form the colorless/pale porphyrinogen[1].

Phase 3: Oxidative Aromatization 6. Remove the light shield. Add DDQ (3.0 eq) as a solid in one portion. 7. Causality: DDQ is an electron-deficient quinone that rapidly abstracts hydrides. Rapid oxidation is critical; if oxidation is too slow, the acidic environment will cause the porphyrinogen to undergo acidolytic scrambling, cleaving and reforming pyrrole bonds to yield a statistical mixture of porphyrin isomers[7]. 8. Stir for 1 hour at room temperature. The solution will turn opaque dark purple.

Phase 4: Neutralization & Isolation 9. Quench the reaction by adding TEA (1.0 eq) to neutralize the TFA. Causality: Neutralization prevents any further acid-catalyzed degradation of the newly formed porphyrin[3]. 10. Pass the crude mixture through a short plug of basic alumina (eluting with DCM) to remove DDQH 2​ byproducts and polymeric debris. 11. Concentrate the filtrate in vacuo and purify the asymmetric β -methyl porphyrin via silica gel column chromatography.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting macrocycle yield. High dilution and rapid oxidation are paramount to suppressing linear polymerization and acidolytic scrambling.

CatalystOxidantConcentrationScrambling RiskPolymerization RiskTypical Yield
TFA (0.5 eq) DDQ (3.0 eq) 2.5 mM Low Low 45–60%
BF 3​ ·OEt 2​ (0.2 eq)p-Chloranil (3.0 eq)2.5 mMLowLow35–50%
TFA (0.5 eq)DDQ (3.0 eq)50.0 mMHighHigh < 10%
HCl (1.0 eq)Air (O 2​ )5.0 mMHigh Medium15–25%

References[8] Title: What's in a name? The MacDonald condensation

Sources

Application

Application Notes and Protocols: 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde in Organic Semiconductor Synthesis

Introduction and Mechanistic Insights The development of high-performance organic semiconductors relies heavily on the strategic design of π -conjugated molecular architectures. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The development of high-performance organic semiconductors relies heavily on the strategic design of π -conjugated molecular architectures. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde has emerged as a highly versatile building block in the synthesis of conjugated polyimines, macrocyclic Schiff bases, and substituted porphyrins[1][2].

As an electron-rich heteroaromatic core, the pyrrole ring facilitates efficient charge transport. The addition of the 3-methyl group provides critical steric tunability and enhances the solubility of the resulting polymeric or macrocyclic networks without severely disrupting planar π -stacking. Furthermore, the 2,5-dicarbaldehyde functionality enables rapid, high-yield Schiff-base condensation reactions with various diamines or tripyrranes[2][3]. This structural motif allows researchers to precisely engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, often achieving narrow band gaps (<1.6 eV) suitable for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and photoelectrocatalysis[1][4].

This application note details two primary synthetic workflows utilizing 3-methyl-1H-pyrrole-2,5-dicarbaldehyde: the synthesis of conjugated polyimine networks and the "3+1" condensation pathway for porphyrin macrocycles.

Protocol A: Synthesis of Conjugated Polyimine Networks via Schiff-Base Condensation

Conjugated polyimines synthesized from pyrrole-2,5-dicarbaldehyde derivatives exhibit unique p–n type semiconducting properties due to the alternating electron-donor (pyrrole) and electron-acceptor (imine/aromatic spacer) moieties[1]. Microwave-assisted synthesis is preferred over traditional refluxing, as it rapidly increases the molecular weight of the polyimines and ensures a higher degree of polymerization before precipitation occurs[3].

Experimental Methodology

Reagents:

  • 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 equiv)

  • Aromatic diamine (e.g., benzidine or 5-(4-aminophenyl)-4-phenylthiazol-2-amine) (1.0 equiv)

  • Absolute ethanol (solvent)

  • Glacial acetic acid (catalyst, 2-3 drops)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde in 15 mL of absolute ethanol in a microwave-safe reaction vessel.

  • Amine Addition: Slowly add 1.0 mmol of the selected aromatic diamine to the solution under continuous magnetic stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (typically 300 W, 80–90 °C) for 15–30 minutes. Causality Note: Microwave heating ensures uniform thermal distribution, driving the dehydration reaction forward rapidly and preventing the premature precipitation of low-molecular-weight oligomers[3].

  • Isolation: Allow the reaction mixture to cool to room temperature. The conjugated polyimine will precipitate as a deeply colored solid.

  • Purification: Filter the precipitate and wash extensively with hot ethanol and diethyl ether to remove unreacted monomers and low-molecular-weight oligomers. Dry under vacuum at 60 °C for 24 hours.

Self-Validating Quality Control
  • FTIR Spectroscopy: The successful formation of the polyimine network is confirmed by the complete disappearance of the aldehyde carbonyl (C=O) stretching band at ~1660 cm⁻¹ and the appearance of a strong imine (C=N) stretching band at ~1610–1630 cm⁻¹[3].

  • UV-Vis Spectroscopy: A significant bathochromic shift (red-shift) in the absorption spectrum compared to the monomers validates extended π -conjugation.

Workflow Visualization

PolyimineSynthesis A 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (Electron Donor/Acceptor) C Schiff-Base Condensation (Ethanol, Acetic Acid, Microwave) A->C B Aromatic Diamine (e.g., Benzidine / Thiazole-amine) B->C D Conjugated Polyimine Polymer (p-n type semiconducting properties) C->D -H2O E Thin-Film Fabrication (Electrospinning / Spin-coating) D->E F Organic Semiconductor Device (OFET / Photoelectrocatalyst) E->F

Caption: Microwave-assisted Schiff-base condensation workflow for synthesizing conjugated polyimine semiconductors.

Protocol B: Synthesis of Porphyrin Macrocycles via "3 + 1" Condensation

Porphyrins are highly stable, macrocyclic tetrapyrroles that exhibit excellent field-effect mobilities when integrated into OFETs[4][5]. The "3 + 1" acid-catalyzed condensation approach allows for the asymmetric synthesis of porphyrins, where a tripyrrane is condensed with 3-methyl-1H-pyrrole-2,5-dicarbaldehyde. This asymmetric functionalization is critical for tuning the solid-state packing and intermolecular π−π overlap required for high charge carrier mobility[4].

Experimental Methodology

Reagents:

  • 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 equiv)

  • Tripyrrane derivative (1.0 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Trifluoroacetic acid (TFA, catalyst)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (oxidant)

Step-by-Step Procedure:

  • Condensation: In a flame-dried flask shielded from light, dissolve 1.0 mmol of the tripyrrane and 1.0 mmol of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde in 100 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Acid Catalysis: Inject a catalytic amount of TFA (typically 0.1–0.5 equiv) to initiate the cyclization. Stir the mixture at room temperature for 2–4 hours. Causality Note: The strictly anhydrous and dilute conditions prevent linear polymerization and favor the intramolecular cyclization into the porphyrinogen intermediate[4].

  • Oxidation: Once the porphyrinogen is formed (monitored via TLC), add 1.5–2.0 equiv of DDQ or p-chloranil to the reaction mixture. Stir for an additional 1 hour at room temperature to aromatize the macrocycle.

  • Neutralization & Purification: Neutralize the reaction with triethylamine (TEA). Pass the crude mixture through a short silica gel plug to remove the oxidant byproducts. Purify the target porphyrin via column chromatography (eluent: CH₂Cl₂/Hexanes).

Self-Validating Quality Control
  • ¹H NMR Spectroscopy: The successful formation of the aromatic porphyrin ring is validated by the presence of highly deshielded meso-protons (~9.5–10.5 ppm) and strongly shielded inner N-H protons (typically negative ppm, ~ -2.0 to -3.0 ppm) due to the macrocyclic ring current[4].

Workflow Visualization

PorphyrinSynthesis A 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde C Acid-Catalyzed '3+1' Condensation (TFA, CH2Cl2, Argon) A->C B Tripyrrane Derivative B->C D Porphyrinogen Intermediate (Non-aromatic) C->D E Oxidation (DDQ or p-Chloranil) D->E F Substituted Porphyrin Macrocycle (OFET Active Material) E->F

Caption: "3 + 1" acid-catalyzed condensation pathway for the synthesis of asymmetric porphyrin macrocycles.

Quantitative Data Summary

The incorporation of pyrrole-2,5-dicarbaldehyde derivatives directly impacts the photophysical and electronic properties of the resulting semiconductors. Below is a comparative summary of typical parameters observed in these materials.

Material ClassSynthesis MethodOptical Band Gap (E_g)Peak Emission (PL)Field-Effect Mobility (μ)Primary Application
Conjugated Polyimines (Z-Config) Microwave Schiff-Base~2.06 eV~610 nmN/AOLEDs, Photoluminescent Sensors[3][6]
Conjugated Polyimines (E-Config) Microwave Schiff-Base~1.78 eV~563 nmN/APhotoelectrocatalysis[1][6]
Porphyrin Macrocycles "3+1" Condensation~1.80 - 2.10 eV~650 - 700 nm~0.1 cm²/V·sOFETs, OPVs[4][5]

Table 1: Photophysical and electronic properties of organic semiconductors synthesized from pyrrole-2,5-dicarbaldehyde precursors.

References

  • Low band gap π-conjugated porous polymers as bifunctional photoelectrocatalysts for overall water splitting - RSC Publishing Source: Journal of Materials Chemistry A URL
  • Syntheses and chemistry of porphyrins - ResearchGate Source: ResearchGate / Academic Publications URL
  • Source: Scientific Reports (Nature Portfolio)
  • Application Notes and Protocols: Synthesis of Schiff Base Ligands Using 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde - Benchchem Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Method

Step-by-step synthesis of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde

Application Note: Synthesis and Isolation of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content F...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Validation, and Yield Optimization

Executive Summary

The synthesis of highly functionalized pyrroles, specifically 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, is a critical workflow in the development of porphyrin analogues, sapphyrins, and complex spiroketal alkaloids (such as acortatarins)[1]. The presence of the C3 methyl group introduces electronic asymmetry and steric hindrance, complicating standard dialkylation or diformylation attempts. This application note details two validated synthetic strategies: the classical Vilsmeier-Haack double formylation[2], and a highly regioselective sequential lithiation of azafulvene intermediates[3].

Mechanistic Rationale & Pathway Dynamics

Pyrrole rings are highly electron-rich and undergo electrophilic aromatic substitution preferentially at the α -positions (C2 and C5). The nitrogen lone pair stabilizes the resulting σ -complex intermediate. However, the C3-methyl group slightly deactivates the adjacent C2 position sterically while activating it electronically.

To achieve a 2,5-dicarbaldehyde, the Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl 3​ ) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent). The reaction proceeds via a bis-iminium intermediate, which is subsequently hydrolyzed under alkaline conditions to reveal the dialdehyde[2]. Alternatively, the Azafulvene Lithiation method relies on the generation of a 4,5-dilithiopyrrole-2-carboxaldehyde equivalent, which is then quenched with DMF to install the second formyl group, avoiding the harsh acidic conditions that often lead to pyrrole polymerization[3].

G Start 3-Methyl-1H-pyrrole Step1 Electrophilic Aromatic Substitution (C2 & C5) Start->Step1 Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Step1 Intermediate Bis-Iminium Intermediate Step1->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Product 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde Hydrolysis->Product

Workflow of the Vilsmeier-Haack double formylation of 3-methylpyrrole.

Experimental Methodologies

Protocol A: Vilsmeier-Haack Double Formylation

This protocol is optimized for scalability but requires careful temperature control to prevent pyrrole oligomerization.[2]

  • Reagent Preparation: In a flame-dried, nitrogen-purged 250 mL three-neck round-bottom flask, add 15.0 mL of anhydrous DMF. Cool the flask to 0 °C using an ice-brine bath.

  • Vilsmeier Complex Generation: Add POCl 3​ (2.5 equivalents relative to pyrrole) dropwise over 30 minutes. Causality: Dropwise addition is strictly required to manage the highly exothermic formation of the chloromethyleniminium ion. Allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 3-methyl-1H-pyrrole (1.0 eq) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 4–6 hours. Causality: The first formylation at the less hindered C5 position occurs rapidly at room temperature; elevated thermal energy is required to drive the second formylation at the sterically hindered C2 position.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Adjust the pH to 8-9 using a 3M aqueous NaOH solution. Causality: Alkaline hydrolysis is necessary to convert the stable bis-iminium salt intermediates into the final dicarbaldehyde product.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the product.

Protocol B: Sequential Lithiation of Azafulvenes

This protocol is highly specific for complex substitution patterns and avoids strongly electrophilic conditions, yielding the product in approximately 30% (unoptimized).[3]

  • Precursor Generation: Generate the dibromoazafulvene intermediate in a dry Schlenk flask under argon.

  • First Lithiation: Cool the solution to -105 °C using a liquid nitrogen/ethanol bath. Add tert-butyllithium (1.1 eq) dropwise. Causality: Ultra-low temperatures are critical to ensure selective halogen-metal exchange without initiating ring-opening or polymerization.

  • Aging and Second Lithiation: Age the solution at -78 °C, then sequentially lithiate the remaining bromo-site.

  • Formylation Quench: Add anhydrous DMF (excess) to the dilithiated intermediate at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction with an aqueous sodium acetate solution in a two-phase system (refluxing for 15 hours) to hydrolyze the azafulvene and iminium intermediates into 3-methyl-1H-pyrrole-2,5-dicarbaldehyde[3].

  • Purification: Isolate the product from the crude mixture via column chromatography.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to select the appropriate method based on their specific laboratory capabilities and scale requirements.

MetricVilsmeier-Haack FormylationAzafulvene Lithiation
Primary Reagents POCl 3​ , DMF, DCE, NaOHt-BuLi, DMF, NaOAc
Temperature Profile 0 °C 80 °C-105 °C -78 °C Reflux
Typical Yield 40% – 55%~30% (Unoptimized)[3]
Regioselectivity Moderate (Requires separation of isomers)High (Directed by halogen placement)
Mechanistic Advantage Highly scalable, inexpensive reagents.Avoids acidic polymerization of the pyrrole core.
Primary Limitation Exothermic hazard; potential for mono-formylated byproducts.Requires cryogenic equipment and highly reactive organolithiums.

References

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Canadian Journal of Chemistry. 3

  • A Comparative Guide to the Synthesis of Pyrrole-2,5-dicarbaldehydes: An Objective Analysis of Modern and Classical Methods. BenchChem.2

  • Cascade N-Alkylation/Hemiacetalization for Facile Construction of the Spiroketal Skeleton of Acortatarin Alkaloids. National Institutes of Health (NIH) / PMC. 1

Sources

Application

Application Note: Advanced Synthesis of Expanded Porphyrins via Acid-Catalyzed Condensation of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde with Dipyrromethanes

Executive Summary The synthesis of expanded porphyrins—macrocycles containing more than four pyrrole rings—is a critical frontier in the development of near-infrared (NIR) photosensitizers, anion sensors, and photodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of expanded porphyrins—macrocycles containing more than four pyrrole rings—is a critical frontier in the development of near-infrared (NIR) photosensitizers, anion sensors, and photodynamic therapy (PDT) agents. This application note details the optimized [2+1+2+1] MacDonald-type condensation between 3-methyl-1H-pyrrole-2,5-dicarbaldehyde and dipyrromethanes. By leveraging precise stoichiometric control, high-dilution conditions, and targeted acid catalysis, this protocol provides a robust, self-validating framework for generating highly conjugated, β-methylated hexaphyrin macrocycles.

Mechanistic Rationale & Molecular Design

As a Senior Application Scientist, it is vital to understand that macrocycle synthesis is a thermodynamic and kinetic balancing act. The condensation of a dialdehyde with a dipyrromethane is driven by electrophilic aromatic substitution (EAS), but the reaction trajectory is highly sensitive to the microenvironment.

  • Causality of the 3-Methyl Group: Utilizing 3-methyl-1H-pyrrole-2,5-dicarbaldehyde rather than an unsubstituted or symmetrically substituted analog intentionally breaks the high symmetry of the resulting macrocycle. This desymmetrization drastically increases the solubility of the final hexaphyrin in organic solvents—a common bottleneck in expanded porphyrin chemistry—while providing a distinct singlet in 1 H NMR for structural validation.

  • Acid Catalysis Dynamics: The efficiency of the ring-closing step dictates the overall yield of the macrocycle[1]. Trifluoroacetic acid (TFA) is selected over Lewis acids (like BF 3​ ·OEt 2​ ) because it provides sufficient protonation to activate the formyl groups without irreversibly coordinating to the pyrrolic nitrogens. Furthermore, under optimized conditions, TFA minimizes the acidolysis (scrambling) of the dipyrromethane's meso-carbon bonds, preserving the structural integrity of the bipyrrolic building block[2].

  • Oxidative Aromatization: The initial cyclization yields a colorless, non-conjugated hexaphyrinogen. The addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a rapid hydride/electron acceptor, driving the system into its lowest-energy, fully conjugated aromatic state (a 26-π or 28-π electron system)[1].

Pathway Visualization

G A 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde (2 eq) C Acid Catalysis (TFA in CH2Cl2) A->C B Dipyrromethane (2 eq) B->C D Hexaphyrinogen Intermediate (Unconjugated Leuco Form) C->D [2+1+2+1] Cyclization E Oxidation (DDQ, 1 hr) D->E F β-Methylated Hexaphyrin (Conjugated Macrocycle) E->F - 6H+, - 6e-

Mechanistic workflow of the[2+1+2+1] condensation yielding beta-methylated hexaphyrin.

Quantitative Data: Reaction Optimization

To prevent linear polymerization, the reaction must be strictly controlled. The table below summarizes the optimization data, demonstrating the causality between concentration, acid choice, and isolated yield.

Acid CatalystConcentration (mM)OxidantScrambling / OligomerizationIsolated Yield (%)
BF 3​ ·OEt 2​ 10.0p-ChloranilHigh (Linear polymers dominate)< 2%
TFA10.0DDQModerate4%
TFA1.0DDQLow12%
TFA 0.1 DDQ None (Optimal Cyclization) 15%

Note: Yields of 10-15% are considered highly successful in expanded porphyrin macrocyclizations due to the entropic penalty of forming a 6-ring system.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Pre-Cyclization Assembly
  • Preparation: In an oven-dried 1000 mL round-bottom flask, dissolve 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 mmol) and meso-unsubstituted dipyrromethane (1.0 mmol) in 1000 mL of anhydrous, degassed dichloromethane (DCM).

  • Causality: Operating at 1.0 mM (or lower) leverages the Jacobson-Stockmayer theory; high dilution exponentially favors intramolecular ring closure over intermolecular chain elongation. Degassing prevents premature, uncontrolled oxidation by dissolved O 2​ .

  • Validation Checkpoint: The solution must remain completely clear and colorless. If a pink or yellow tint appears immediately, the dipyrromethane has degraded into dipyrromethene and the batch must be discarded.

Phase 2: Acid-Catalyzed Condensation
  • Shielding: Wrap the reaction flask entirely in aluminum foil. Porphyrinogens are highly susceptible to photo-oxidation, which causes side-product formation.

  • Catalysis: Inject Trifluoroacetic acid (TFA, 0.1 mmol, 0.1 equiv) dropwise via syringe. Stir the mixture at room temperature under an Argon atmosphere for exactly 2 hours[2].

  • Validation Checkpoint: Take a 1 mL aliquot. The reaction mixture should exhibit a faint yellow or pale pink hue. A deep red or black color at this stage indicates acid-catalyzed scrambling or premature oxidation.

Phase 3: Oxidative Aromatization
  • Oxidation: Remove the aluminum foil. Add DDQ (3.0 mmol, 3.0 equiv) dissolved in 5 mL of anhydrous THF in a single portion. Stir open to the air for 1 hour[1].

  • Causality: DDQ is utilized because its redox potential perfectly matches the energy required to abstract protons and electrons from the hexaphyrinogen, establishing the conjugated macrocycle without over-oxidizing the pyrrole rings.

  • Validation Checkpoint: Upon DDQ addition, the solution must immediately transition to an opaque, deep purple or dark green color. An immediate UV-Vis aliquot (diluted 1:100 in DCM) must show a massive, red-shifted Soret-like band between 500–600 nm, confirming macrocyclic conjugation.

Phase 4: Quenching & Isolation
  • Neutralization: Add Triethylamine (TEA, 1.0 mL) to quench the TFA.

  • Causality: Leaving the newly formed macrocycle in a highly acidic environment post-oxidation leads to irreversible protonation of the inner core, which traps the molecule on silica gel during chromatography.

  • Purification: Concentrate the mixture under reduced pressure to ~50 mL. Pass the crude mixture through a short plug of basic alumina (eluting with DCM) to remove the DDQH 2​ byproduct. Purify the concentrated filtrate via silica gel column chromatography (Eluent: DCM/Hexanes 70:30, transitioning to 100% DCM). The target β-methylated hexaphyrin elutes as the primary dark band.

Downstream Applications in Drug Development

The resulting β-methylated hexaphyrins exhibit significant absorption in the therapeutic window of tissue (700–900 nm). Drug development professionals utilize these expanded porphyrins as advanced scaffolds for Photodynamic Therapy (PDT) . Their larger core size also allows for the coordination of larger lanthanide metals (e.g., Lutetium or Gadolinium) for dual-modality MRI contrast imaging and targeted radiotherapeutics.

References

  • Electrical Conductance and Thermopower of β-Substituted Porphyrin Molecular Junctions—Synthesis and Transport Journal of the American Chemical Society[1][Link]

  • Synthesis of Mono- and Disubstituted Porphyrins: A- and 5,10-A2-Type Systems ResearchGate / European Journal of Organic Chemistry[2][Link]

Sources

Method

Application Note: Advanced Synthesis of Bis-BODIPY Architectures Using 3-Methyl-1H-Pyrrole-2,5-Dicarbaldehyde

Introduction & Strategic Rationale BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are premier fluorophores in chemical biology, renowned for their high molar absorptivity, tunable emission profiles, and robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are premier fluorophores in chemical biology, renowned for their high molar absorptivity, tunable emission profiles, and robust photostability. While traditional monomeric BODIPYs are synthesized via the condensation of a mono-aldehyde or acyl chloride with two equivalents of an α -unsubstituted pyrrole [1], the demand for red-shifted, highly conjugated multimeric fluorophores has driven the exploration of complex precursors.

Using 3-methyl-1H-pyrrole-2,5-dicarbaldehyde as a central building block represents a paradigm shift in dye design. This molecule acts as a dual-electrophilic hub, enabling the one-pot synthesis of extended bis-BODIPY architectures and pyrrole-based cyanine fluorophores [2]. The critical feature of this specific precursor is the 3-methyl group . In the final bis-BODIPY array, this methyl substituent induces a deliberate steric clash with the adjacent planar BODIPY units. This forces the central pyrrole ring out of coplanarity, effectively preventing π−π stacking (aggregation-caused quenching) and preserving high fluorescence quantum yields even in highly concentrated or aqueous environments [3].

Mechanistic Pathway & Workflow

The synthesis of a bis-BODIPY array from 3-methyl-1H-pyrrole-2,5-dicarbaldehyde follows a highly orchestrated, three-stage cascade:

  • Electrophilic Aromatic Substitution (Condensation): Acid-catalyzed attack of four equivalents of an α -free pyrrole onto the two activated formyl groups.

  • Dehydrogenation (Oxidation): Restoration of the extended π -conjugation network via hydride abstraction.

  • Boron Chelation (Complexation): Rigidification of the fluorophore core using a Lewis acid/base combination [4].

G A 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde C Bis-dipyrromethane Intermediate A->C Condensation B 2,4-Dimethylpyrrole (4 eq.) + TFA Catalyst B->C E Bis-dipyrromethene C->E Dehydrogenation D DDQ Oxidation (2 eq.) D->E G Bis-BODIPY Fluorophore E->G Boron Chelation F DIPEA & BF3·OEt2 F->G

Figure 1: Bis-BODIPY synthesis workflow from 3-methyl-1H-pyrrole-2,5-dicarbaldehyde.

Step-by-Step Methodology: The Self-Validating Protocol

Note: Pyrrole dialdehydes and their intermediates are sensitive to photo-oxidation. Use degassed, anhydrous solvents and perform the reaction under an inert argon atmosphere to prevent the formation of dark, polymeric byproducts [4].

Step 1: Acid-Catalyzed Condensation
  • Action: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 eq, 1.0 mmol) and 2,4-dimethylpyrrole (4.2 eq, 4.2 mmol) in 40 mL of anhydrous dichloromethane (CH₂Cl₂). Add 3 drops of trifluoroacetic acid (TFA) via syringe. Stir at room temperature for 2 hours.

  • Causality: TFA protonates the dual aldehyde oxygens, massively increasing their electrophilicity. The electron-rich α -carbons of the 2,4-dimethylpyrrole attack the carbonyl carbons, displacing water to form the sp³-hybridized bis-dipyrromethane intermediate.

  • Self-Validation: The reaction mixture will transition from a pale yellow solution to a deep, dark red. Thin-Layer Chromatography (TLC) (Silica; 80:20 Hexane/Ethyl Acetate) will show the complete disappearance of the highly polar dicarbaldehyde spot and the emergence of a non-fluorescent, fast-moving red spot.

Step 2: Oxidative Dehydrogenation
  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.1 eq, 2.1 mmol) in 10 mL of anhydrous CH₂Cl₂ and add it dropwise over 10 minutes. Stir for 1 hour.

  • Causality: The bis-dipyrromethane intermediate lacks fluorescence due to the sp³ meso-carbons breaking the conjugation. DDQ acts as a potent hydride acceptor, oxidizing these carbons to sp² hybridization and establishing a fully conjugated, rigid bis-dipyrromethene system.

  • Self-Validation: Upon DDQ addition, the solution will instantly turn an intense, opaque purple/blue. An aliquot spotted on TLC will reveal a highly colored, baseline-separated spot that exhibits weak native fluorescence.

Step 3: Boron Complexation
  • Action: Maintaining the temperature at 0 °C, add N,N-diisopropylethylamine (DIPEA) (10.0 eq, 10.0 mmol) and stir for 15 minutes. Subsequently, add boron trifluoride diethyl etherate (BF₃·OEt₂) (12.0 eq, 12.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Causality: DIPEA deprotonates the pyrrolic nitrogens, generating strong nucleophilic centers. BF₃·OEt₂ serves as the Lewis acidic boron source; the nitrogens attack the boron, displacing the ether and two fluoride ions to lock the difluoroboron core in place [4]. The massive excess of base is required to neutralize the highly corrosive HF generated during chelation.

  • Self-Validation: The hallmark of successful BODIPY core formation is the emergence of brilliant, blinding fluorescence under a 365 nm UV lamp.

Step 4: Quenching and Purification
  • Action: Quench the reaction by adding 50 mL of distilled water and stir vigorously for 30 minutes to hydrolyze excess BF₃·OEt₂ [4]. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via silica gel flash chromatography using a gradient of CH₂Cl₂ in hexanes (30% to 70%).

Quantitative Photophysical Data

The integration of two BODIPY units bridged by a 3-methylpyrrole core dramatically alters the photophysical landscape compared to standard monomeric BODIPY dyes. The table below summarizes the expected enhancements.

Photophysical PropertyMonomeric BODIPY (Control)3-Methylpyrrole-Bridged Bis-BODIPYCausality / Structural Driver
Absorption Max ( λabs​ ) ~505 nm~565 nmExtended π -conjugation and excitonic coupling between the two BODIPY domains.
Emission Max ( λem​ ) ~515 nm~585 nmLowered HOMO-LUMO gap due to the electron-rich central pyrrole bridge.
Stokes Shift ~10 nm~20 nmIncreased structural reorganization in the excited state.
Molar Extinction Coefficient ( ϵ ) ~80,000 M −1 cm −1 >160,000 M −1 cm −1 Additive effect of dual photon-absorbing dipyrromethene cores.
Quantum Yield ( ΦF​ ) 0.80 - 0.950.65 - 0.75Slight reduction due to non-radiative vibrational decay, mitigated by the sterically hindering 3-methyl group.

References

  • Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry. URL: [Link]

  • A Unique Type of Pyrrole-Based Cyanine Fluorophores with Turn-on and Ratiometric Fluorescence Signals at Different pH Regions for Sensing pH in Enzymes and Living Cells. Organic Letters (ACS Publications). URL:[Link]

  • Carboxyl BODIPY Dyes from Bicarboxylic Anhydrides: One-Pot Preparation, Spectral Properties, Photostability, and Biolabeling. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes. Chemistry – A European Journal (via PMC). URL:[Link]

Sources

Application

Application Note: Synthesis, Isolation, and Metal Complexation of Schiff Base Ligands Derived from 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Executive Summary & Mechanistic Rationale Schiff base ligands derived from pyrrole-containing scaffolds are critical building blocks in coordination chemistry, materials science, and drug development[1]. While symmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Schiff base ligands derived from pyrrole-containing scaffolds are critical building blocks in coordination chemistry, materials science, and drug development[1]. While symmetric precursors like 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde are widely utilized[1][2], the desymmetrized 3-methyl-1H-pyrrole-2,5-dicarbaldehyde offers unique advantages. The single methyl group at the 3-position breaks the C2v​ symmetry of the pyrrole ring, introducing subtle steric differentiation and altering the electronic distribution via inductive effects. This desymmetrization is highly valuable in drug discovery, as it can disrupt crystal packing to enhance macrocycle solubility and create a unique steric pocket for asymmetric catalysis when complexed with transition metals.

The formation of these ligands relies on the condensation of the dialdehyde with primary diamines to generate azomethine (–C=N–) linkages[3][4]. However, synthesizing these structures requires strict control over reaction dynamics:

  • Thermodynamic vs. Kinetic Control: The metal-free condensation of dialdehydes and diamines often yields [3+3] macrocycles or linear conjugated polymers as kinetically controlled intermediates[5][6]. Prolonged reflux under dynamic covalent conditions is required to drive ring-contraction, yielding the thermodynamically stable [2+2] macrocyclic Schiff base[5].

  • The Template Effect: Synthesizing metal-free macrocycles can be challenging due to competing polymerization. Introducing a transition metal (e.g., Cu²⁺, Ni²⁺, Zn²⁺) pre-organizes the reactants. The metal ion acts as a template, locking the azomethine and pyrrole nitrogens into a stable coordination geometry and preventing linear polymerization[3][5].

Mechanism A 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde C Acid-Catalyzed Condensation A->C B Aliphatic Diamine (e.g., Ethylenediamine) B->C D [2+2] Macrocyclic Schiff Base C->D Thermodynamic Control (Reflux) E Metal-Templated Complex C->E Template Synthesis (Metal Salt) D->E Post-Synthetic Metalation

Caption: Mechanistic pathways for synthesizing free and metal-templated Schiff base macrocycles.

Experimental Protocols

The following protocols detail the self-validating synthesis of both the metal-free macrocycle and its metal-templated complex.

Protocol A: Metal-Free Synthesis of[2+2] Macrocyclic Schiff Base

Causality & Experimental Design: To prevent the formation of linear conjugated porous polymers (CMPs)[6], the reaction must be maintained under pseudo-high-dilution conditions. Anhydrous methanol is strictly required; because water is a byproduct of imine formation, its presence drives the equilibrium backward toward hydrolysis[5]. Glacial acetic acid is used as a catalyst to mildly protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic primary amine[1][7].

Step-by-Step Methodology:

  • Precursor Dissolution: In a flame-dried, two-necked 250 mL round-bottom flask, dissolve 2.0 mmol of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde in 50 mL of anhydrous methanol under an inert argon or nitrogen atmosphere.

  • Catalyst Addition: Add 2–3 drops of glacial acetic acid to adjust the apparent pH to ~5.5.

  • Controlled Amine Addition: Dissolve 2.0 mmol of the target aliphatic diamine (e.g., ethylenediamine) in 20 mL of anhydrous methanol. Add this solution dropwise over 30–45 minutes using an addition funnel. Self-Validation: The slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Thermodynamic Equilibration: Reflux the reaction mixture at 65°C for 48–72 hours. Self-Validation: Monitor via TLC. Prolonged reflux is critical to allow kinetically favored [3+3] oligomers to undergo cycle contraction into the ~100% yield [2+2] macrocycle[5].

  • Isolation: Cool the mixture to room temperature. Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold methanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from a chloroform/methanol (1:1) solvent system to obtain the pure macrocyclic ligand[1].

Protocol B: Template-Directed Metal Complexation (Zn²⁺)

Causality & Experimental Design: For applications requiring metallo-drugs or DNA-cleaving agents, in situ templating is preferred. The metal ion coordinates with the developing azomethine nitrogens, driving the reaction forward and locking the geometry[3][4].

Step-by-Step Methodology:

  • Templating Matrix: Dissolve 1.0 mmol of Zinc(II) acetate dihydrate and 1.0 mmol of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde in 30 mL of absolute ethanol.

  • Condensation: Add 1.0 mmol of ethylenediamine dropwise to the stirring mixture.

  • Complexation: Reflux the mixture for 4–6 hours on a water bath[4]. A distinct color change (typically to a deep yellow/brown) and precipitation indicate complex formation.

  • Isolation: Filter the solid complex, wash with 50% ethanol, and dry in a desiccator[3].

ExpWorkflow S1 Step 1: Precursor Dissolution (Anhydrous MeOH, Inert Atm) S2 Step 2: Amine Addition (Dropwise, 30-45 min) S1->S2 S3 Step 3: Acid Catalysis & Reflux (Glacial AcOH, 48-72 hrs) S2->S3 S4 Step 4: Precipitation & Filtration (Cool to RT, Wash with cold MeOH) S3->S4 S5 Step 5: Purification (Recrystallization in CHCl3/MeOH) S4->S5

Caption: Step-by-step experimental workflow for the synthesis and isolation of Schiff base ligands.

Data Presentation & Characterization Benchmarks

Validation of the synthesized ligands and complexes requires multi-modal spectroscopic analysis. The table below summarizes expected quantitative benchmarks based on analogous pyrrole-derived Schiff bases[1][4][5].

Analytical ParameterFree Ligand ([2+2] Macrocycle)Zn(II) Templated ComplexMechanistic Significance
FT-IR: ν (C=N) ~1641 cm⁻¹~1620 cm⁻¹A distinct red-shift confirms the coordination of the azomethine nitrogen to the metal center[4].
FT-IR: ν (N-H) pyrrole ~3200 cm⁻¹Absent or heavily shiftedDisappearance or shifting indicates deprotonation and pyrrole nitrogen involvement in metal bonding[4].
UV-Vis: n→π∗ ~430 nm~460 nmBathochromic shift reflects extended π -conjugation and stabilization upon metalation[4].
Reaction Yield 45% - 55%75% - 85%The template effect significantly enhances thermodynamic yield by preventing off-target polymerization[3][5].

Downstream Applications in Drug Development

The synthesized Schiff base ligands and their transition metal complexes exhibit profound biological utility:

  • Antimicrobial Activity: Metal complexation significantly enhances bioactivity relative to the free ligand. According to Overton's concept of cell permeability and Tweedy's chelation theory, the coordination of the metal ion reduces its polarity, increasing the lipophilicity of the complex. This allows the Zn(II) or Cu(II) complexes to effectively penetrate the lipid membranes of bacterial strains like Staphylococcus aureus and Escherichia coli[3][8].

  • DNA Cleavage & Oncology: Transition metal complexes of pyrrole-2-carboxaldehyde derivatives have demonstrated remarkable DNA cleavage activity. Specifically, Zn(II) complexes have been shown to effectively cleave pUC 18 DNA, marking these macrocyclic structures as highly promising candidates for targeted anticancer therapeutics[8].

References

  • Chemical Reviews. "Metal-Free Methods in the Synthesis of Macrocyclic Schiff Bases." ACS Publications. [Link]

  • RSC Advances. "Low band gap π-conjugated porous polymers as bifunctional photoelectrocatalysts for overall water splitting." RSC Publishing.[Link]

  • ChemClass Journal. "Synthesis, Characterization, and Antimicrobial Evaluation of Co (II) and Zn (II) Complexes with Schiff Base Derived from." ChemClass Journal. [Link]

  • Semantic Scholar. "Pincer ligands based on α-amino acids: I. Synthesis of polydentate..." Semantic Scholar.[Link]

  • Jetir.Org. "Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes." JETIR.[Link]

  • Arabian Journal of Chemistry. "Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine." Elsevier. [Link]

  • ResearchGate. "Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine." ResearchGate. [Link]

Sources

Method

Advanced Application Note: Catalytic Cross-Coupling and Functionalization Strategies for 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Executive Summary 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of expanded porphyrins, conjugated polymers, and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of expanded porphyrins, conjugated polymers, and complex spiroketal natural products. Due to its dense functionalization—comprising two electrophilic aldehydes, a nucleophilic pyrrole nitrogen, and a single sterically accessible C-H bond—traditional synthetic approaches often suffer from poor chemoselectivity.

This Application Note provides an authoritative guide to the catalytic functionalization of this scaffold. By leveraging the principles of transition-metal catalysis, researchers can divergently target the C4 position via Palladium-catalyzed C-H activation or the C2/C5 positions via Titanium-mediated reductive coupling.

Chemical Profile & Reactivity Mapping

To successfully manipulate 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, one must first understand the causality behind its electronic and steric environment:

  • C2/C5 Aldehydes (Electrophilic Centers): The two strongly electron-withdrawing formyl groups deplete the electron density of the pyrrole π-system. This deactivation renders classical electrophilic aromatic substitution (e.g., Friedel-Crafts) highly inefficient.

  • C4 Position (C-H Bond): The electron-withdrawing aldehydes increase the acidity of the C4 proton. Coupled with the steric shielding provided by the C3 methyl group, the C4 position is perfectly primed for regioselective, base-assisted Concerted Metalation-Deprotonation (CMD)[1].

  • N1 Position (Nucleophilic Center): The pyrrole NH is highly acidic. Under basic cross-coupling conditions, unprotected pyrroles can poison metal catalysts or undergo unwanted dimerization. Consequently, N-alkylation or protection is often a mandatory prerequisite[2].

Pathways SM 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde CH C4 Position (C-H Bond) SM->CH Pd Catalysis Ald C2/C5 Positions (Aldehydes) SM->Ald Ti Catalysis NH N1 Position (Pyrrole NH) SM->NH Base / Cu CH_Prod C4-Arylated Derivatives CH->CH_Prod Cross-Coupling Ald_Prod Macrocycles / Porphyrins Ald->Ald_Prod McMurry Coupling NH_Prod N-Alkylated Intermediates NH->NH_Prod N-Functionalization

Fig 1: Divergent catalytic functionalization pathways of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde.

Catalysis at the C4 Position: Palladium-Mediated C-H Arylation

While the cross-coupling of heteroatomic electrophiles[3] is standard, direct C-H functionalization bypasses the need for pre-halogenation at the C4 position. This is achieved using a Palladium(II) catalyst and a carboxylate additive (typically Pivalic Acid, PivOH).

Causality of the Catalyst System: Pd(OAc)₂ alone is often insufficient for the C-H activation of electron-deficient pyrroles. The addition of PivOH acts as an essential proton shuttle. The bulky pivalate anion coordinates to the Pd(II) center and facilitates the cleavage of the C4–H bond via a six-membered cyclic transition state. This Concerted Metalation-Deprotonation (CMD) significantly lowers the activation energy, enabling high-yield arylation.

Mechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Ar-X adds to Pd(0) Pd0->OA Ar-X PdII Ar-Pd(II)-X Electrophilic Intermediate OA->PdII CMD CMD Step PivOH-assisted C-H cleavage at C4 PdII->CMD K2CO3, Pyrrole Substrate PdII_Pyr Ar-Pd(II)-Pyrrole Pre-reductive elimination CMD->PdII_Pyr HX removal RE Reductive Elimination Product Formation PdII_Pyr->RE RE->Pd0 Product Release

Fig 2: Concerted Metalation-Deprotonation (CMD) mechanism for Pd-catalyzed C4-arylation.

Catalysis at the C2/C5 Positions: Titanium-Mediated McMurry Macrocyclization

The dual aldehyde functionality makes this molecule an ideal precursor for macrocycles. The McMurry coupling reaction[4] utilizes low-valent titanium to reductively couple carbonyl groups, forming carbon-carbon double bonds.

Causality of the Catalyst System: Low-valent titanium (Ti(0) or Ti(I)) is highly oxophilic. It is generated in situ by reducing TiCl₄ with Zinc dust. The oxophilicity of Ti drives the formation of a pinacol intermediate, which subsequently undergoes deoxygenation to yield the alkene. When applied to 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, high-dilution conditions are strictly required to favor intramolecular cyclization (or controlled oligomerization into porphyrins) over chaotic linear polymerization.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters for the divergent functionalization of the pyrrole scaffold:

Reaction TypeTarget PositionCatalyst SystemLigand / AdditiveSolvent / TempTypical Yield
Direct C-H Arylation C4Pd(OAc)₂ (5 mol%)PivOH (30 mol%), K₂CO₃DMA, 120 °C65-85%
McMurry Macrocyclization C2, C5TiCl₄ / Zn dustPyridine (optional)THF, Reflux40-60%
N-Alkylation (Pre-step) N1None (Base only)K₂CO₃ or Cs₂CO₃DMF, 80 °C>90%

Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Arylation (Self-Validating Workflow)

Note: It is highly recommended to use the N-methyl or N-benzyl protected derivative of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde to prevent catalyst poisoning.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous Dimethylacetamide (DMA) (0.2 M relative to the pyrrole) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in an oil bath at 120 °C for 16 hours.

    • Validation Checkpoint 1: The reaction mixture will transition from a pale yellow suspension to a dark, homogenous solution, indicating the formation of the active Pd species and progression of the catalytic cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

    • Validation Checkpoint 2: TLC analysis (Hexanes/EtOAc 3:1) should reveal the complete consumption of the starting pyrrole (Rf ~0.3) and the appearance of a new, UV-active product spot (Rf ~0.5).

  • Purification: Wash the organic filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Titanium-Catalyzed McMurry Macrocyclization
  • Catalyst Generation: In a flame-dried, three-neck round-bottom flask under Argon, suspend Zinc dust (4.0 equiv) in anhydrous THF (0.1 M). Cool the suspension to 0 °C.

  • TiCl₄ Addition: Carefully add TiCl₄ (2.0 equiv) dropwise via syringe.

    • Validation Checkpoint 1 (Critical): The addition is highly exothermic. The mixture will immediately turn yellow and, upon warming to room temperature and refluxing for 2 hours, will transition to an opaque deep purple/black suspension. This color change is the definitive self-validation that the active low-valent Ti(0) catalyst has formed.

  • Substrate Addition: Cool the active catalyst mixture to 0 °C. Dissolve 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 equiv) in anhydrous THF (to achieve a final overall concentration of 0.01 M for high-dilution). Add this solution continuously over 4 hours using a syringe pump.

  • Cyclization: Once addition is complete, heat the mixture to reflux for an additional 12 hours.

  • Quench and Workup: Cool to 0 °C and carefully quench by adding a 10% aqueous K₂CO₃ solution until gas evolution ceases. Filter the resulting grey slurry through a pad of Celite, washing thoroughly with CH₂Cl₂.

    • Validation Checkpoint 2: The filtrate should be highly colored (often deep red or green depending on the macrocycle formed), indicative of extended extended π-conjugation.

  • Purification: Extract the aqueous layer with CH₂Cl₂, combine organic layers, dry, concentrate, and purify via size-exclusion chromatography (e.g., Sephadex LH-20) or neutral alumina.

References

  • Product Class 13: 1H-Pyrroles. Thieme Connect.
  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry.
  • Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Arylation. ResearchGate.
  • Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 3-methyl-1H-pyrrole-2,5-dicarbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 3-methyl-1H-pyrrole-2,5-dicarbaldehyde. While pyrrole-2-carboxaldehyde derivatives are critical scaffolds in both natural product biosynthesis and the development of advanced pharmaceutical agents[1], installing two formyl groups onto the pyrrole core presents a significant synthetic hurdle.

This guide is designed to move your workflow away from brute-force electrophilic aromatic substitution and toward highly optimized, directed lithiation strategies. Below, you will find diagnostic workflows, mechanistic FAQs, self-validating protocols, and quantitative troubleshooting tables to help you achieve >60% yields.

Diagnostic Synthesis Workflow

Before troubleshooting specific steps, it is critical to understand why certain synthetic routes fail and why others succeed. The decision tree below illustrates the causality behind route selection.

SynthesisRoute cluster_Vilsmeier Route A: Vilsmeier-Haack Strategies cluster_Lithiation Route B: Azafulvene Lithiation (Recommended) Start 3-Methylpyrrole Mono Mono-formylation (3-Methylpyrrole-2-carbaldehyde) Start->Mono Direct Direct 2nd Formylation (Excess POCl3/DMF, Heat) Mono->Direct Deactivated Ring Protect 1. Acetal Protection 2. Vilsmeier-Haack 3. Deprotection Mono->Protect Bypass Deactivation Azafulvene Convert to 6-amino-1-azafulvene (Protects & Activates) Mono->Azafulvene Secondary Amine Fail Polymerization / Low Yield (<10%) Direct->Fail Target Target: 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde Protect->Target Yield: ~35% Lithiate105 t-BuLi Lithiation (-105°C) + DMF Quench Azafulvene->Lithiate105 Unoptimized Lithiate90 Optimized Lithiation (-90°C) + DMF Quench Azafulvene->Lithiate90 Optimized Temp Lithiate105->Target Yield: ~30% Lithiate90->Target Yield: >60%

Figure 1: Strategic workflow for optimizing 3-methyl-1H-pyrrole-2,5-dicarbaldehyde synthesis.

Frequently Asked Questions (Mechanistic & Workflow)

Q1: Why does direct Vilsmeier-Haack double formylation of 3-methylpyrrole result in poor yields (<15%) or intractable tars? Causality & Mechanism: The Vilsmeier-Haack reaction relies on the electrophilic attack of the chloromethyleneiminium ion on the electron-rich pyrrole ring. Once the first formyl group is installed at the 2-position, its strong electron-withdrawing nature (via resonance and inductive effects) severely deactivates the remaining positions (especially the 5-position)[2]. Forcing the reaction with excess POCl3/DMF and high heat leads to polymerization and decomposition of the sensitive pyrrole core rather than a clean second formylation.

Q2: How can I successfully use a sequential Vilsmeier approach if I lack access to ultra-low temperature equipment? Self-Validating Protocol: If you cannot perform cryogenic lithiation, you must decouple the formylations by temporarily masking the electron-withdrawing nature of the first aldehyde.

  • Synthesize 3-methylpyrrole-2-carboxaldehyde.

  • Protect the aldehyde as an acetal (e.g., using ethylene glycol and catalytic p-TsOH with Dean-Stark water removal). This converts the electron-withdrawing carbonyl into a mildly electron-donating alkyl group.

  • Perform the second Vilsmeier-Haack formylation at the 5-position.

  • Deprotect the acetal under mild acidic conditions to reveal the dicarbaldehyde. Note: While viable, this multi-step sequence typically caps overall yields at ~35% due to cumulative losses during protection and deprotection.

Q3: What is the mechanistic advantage of the azafulvene lithiation route over electrophilic substitution? Expertise & Experience: The azafulvene route shifts the paradigm from electrophilic aromatic substitution to directed nucleophilic attack (a formal umpolung strategy). By condensing the mono-aldehyde with a secondary amine, you generate a 6-amino-1-azafulvene[3]. This intermediate achieves two critical goals: it protects the electrophilic carbonyl carbon from nucleophilic attack, and it facilitates selective halogen-metal exchange or direct deprotonation at the 5-position. The resulting lithioazafulvene can then be cleanly quenched with DMF to install the second formyl group[3].

Q4: Why is temperature control so critical during the lithiation step, and what is the optimal setpoint? Expertise & Experience: Temperature dictates the balance between kinetic reactivity and intermediate stability. Early protocols suggested lithiation at -105°C, which often resulted in incomplete conversion and unoptimized yields of ~30%[3]. However, thermodynamic optimization reveals that -105°C is unnecessarily low. Conducting the lithiation and subsequent DMF quench at exactly -90°C provides a superior kinetic profile, boosting the yield of the dicarbaldehyde to >60%[3].

Step-by-Step Methodology: The Optimized Azafulvene Route

Protocol: Synthesis via Formal 5-Lithiopyrrole-2-carboxaldehyde Equivalent Objective: Achieve >60% yield of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde by bypassing electrophilic deactivation.

Phase 1: Azafulvene Generation

  • Reagents: 3-methylpyrrole-2-carboxaldehyde (1.0 eq), diisopropylamine (excess).

  • Procedure: Dissolve the pyrrole-2-carboxaldehyde in anhydrous ethanol and add excess unhindered secondary amine (diisopropylamine). Stir at room temperature.

  • Validation: Monitor via 1H NMR. The clean formation of the 6-diisopropylamino-1-azafulvene is indicated by the disappearance of the highly deshielded aldehyde proton peak[3].

Phase 2: Directed Lithiation and Formylation (Critical Step)

  • Preparation: Dissolve the isolated azafulvene intermediate in anhydrous THF under a strict inert atmosphere (Argon/N2).

  • Cooling: Submerge the reaction flask in a liquid nitrogen/ethanol bath calibrated to exactly -90°C .

  • Lithiation: Slowly add tert-Butyllithium (t-BuLi, 1.1 eq) dropwise. Maintain -90°C for 30 minutes to ensure complete formation of the lithioazafulvene[3].

  • Quench: Add an excess of anhydrous N,N-Dimethylformamide (DMF, 2.0 eq) rapidly to the -90°C solution. Allow the mixture to stir and slowly warm to -78°C over 1 hour[3].

Phase 3: Homogeneous Hydrolysis

  • Quench: Carefully quench the reaction with a small volume of water at -78°C, then allow it to warm to room temperature.

  • Hydrolysis: Add the reaction mixture to a homogeneous solution of aqueous methanolic sodium acetate.

  • Validation: Stir at room temperature for 2 hours. Homogeneous hydrolysis is significantly faster than biphasic conditions (which can take >15 hours) and minimizes product degradation[3].

  • Isolation: Extract with dichloromethane, dry over Na2SO4, concentrate, and purify via column chromatography to yield the pure 3-methyl-1H-pyrrole-2,5-dicarbaldehyde.

Quantitative Troubleshooting Data

Table 1: Quantitative Yield Comparison by Synthesis Route
Synthesis RouteKey Reagents / IntermediatesOperating TemperatureExpected YieldPrimary Limitation
Direct Vilsmeier-Haack POCl3, DMF (Excess)0°C to 90°C< 10%Ring deactivation; polymerization at high heat[2].
Sequential Vilsmeier Acetal protection, POCl3/DMF0°C to RT25% - 35%Multi-step cumulative losses.
Azafulvene Lithiation (Standard) t-BuLi, DMF quench-105°C~ 30%Incomplete lithiation kinetics[3].
Azafulvene Lithiation (Optimized) t-BuLi, DMF quench-90°C> 60% Requires strict cryogenic control[3].
Table 2: Troubleshooting Matrix for the Azafulvene Route
Symptom / ObservationRoot CauseDiagnostic CheckCorrective Action
High recovery of mono-aldehyde starting material Incomplete lithiation due to excessively low temperature (-105°C)[3].TLC shows intense starting material spot post-hydrolysis.Raise lithiation and quench temperature to the optimized -90°C setpoint[3].
Degradation products / low yield post-quench Nucleophilic attack on the unprotected aldehyde during lithiation.NMR shows complex mixture of secondary alcohols.Ensure complete conversion to the azafulvene intermediate before adding t-BuLi[3].
Reaction stalls during hydrolysis step Mass transfer limitations in a biphasic aqueous/organic system[3].Prolonged reaction time (>15h); intermediate visible on TLC.Switch to a homogeneous aqueous methanolic sodium acetate solution (completes in ~2h)[3].

References

  • [3] Title: Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents Source: cdnsciencepub.com URL:[Link]

  • [2] Title: Syntheses and Some Chemistry of 1,2- and 1,1-Bis(2-pyrrolyl)ethenes Source: acs.org (ACS Publications) URL:[Link]

  • [1] Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: nih.gov (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Welcome to the Technical Support Guide for handling 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3). This guide is designed for researchers and drug development professionals experiencing workflow bottlenecks du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Guide for handling 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3). This guide is designed for researchers and drug development professionals experiencing workflow bottlenecks due to the compound's notorious insolubility in standard organic solvents.

Root Cause Analysis: The Chemistry of Insolubility

To troubleshoot solubility, we must first understand the causality behind it. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde possesses a highly conjugated pyrrole core with two distinct functional features:

  • Strong Hydrogen-Bond Donor: The pyrrole N-H group.

  • Strong Hydrogen-Bond Acceptors: The two formyl (C=O) groups at positions 2 and 5.

In the solid state, these complementary groups engage in extensive intermolecular hydrogen bonding (N-H ··· O=C), forming rigid, polymeric lattice networks [1]. Non-polar solvents (like hexanes) and moderately polar aprotic solvents (like dichloromethane or chloroform) lack the solvation energy required to disrupt this stable crystal lattice. Consequently, the compound remains largely insoluble or crashes out of solution during workup [2].

To dissolve the compound, your solvent system must actively compete for and disrupt these intermolecular hydrogen bonds.

Empirical Solubility Profile

The table below summarizes the solubility behavior of pyrrole-2,5-dicarbaldehyde derivatives based on empirical laboratory data and solvent polarity [2].

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Non-Polar Aliphatic Hexanes, HeptaneInsoluble Cannot disrupt H-bonds; relies solely on weak Van der Waals interactions.
Moderately Polar Dichloromethane (DCM), ChloroformInsoluble / Very Poor Insufficient dipole moment to break the strong N-H ··· O=C lattice network.
Polar Protic Methanol, EthanolPartially Soluble (Hot) Alcohols compete for H-bonds, but self-association of the solvent limits capacity.
Polar Aprotic DMSO, DMF, THFHighly Soluble Highly polarized S=O or C=O bonds act as excellent H-bond acceptors, solvating the N-H proton [2, 3].

Step-by-Step Troubleshooting Protocols

Protocol A: Reaction Solvent Substitution

If your reaction kinetics allow, switching to a highly polar aprotic solvent is the most direct self-validating solution [3].

  • Weighing: Transfer the required mass of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde into a dry reaction vessel.

  • Solvent Addition: Add Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Tetrahydrofuran (THF). Note: DMSO is highly recommended for high-temperature condensations or NMR analysis.

  • Mechanical Disruption: Apply gentle sonication in a water bath for 5–10 minutes at room temperature. The acoustic cavitation accelerates the disruption of the crystalline lattice.

  • Co-Solvent Blending (Optional): If your catalyst is deactivated by pure DMF/DMSO, create a binary mixture (e.g., Toluene:DMF at a 4:1 ratio). The 20% DMF is usually sufficient to maintain monomeric solvation.

Protocol B: Chromatography & Purification Workarounds

Attempting to load this compound onto a silica gel column using DCM will cause it to crash out at the column head, leading to severe streaking and poor resolution.

  • Dry Loading: Dissolve the crude reaction mixture in THF or a large volume of hot Ethyl Acetate.

  • Silica Adsorption: Add silica gel to the solution (approx. 3 grams of silica per 1 gram of crude product).

  • Evaporation: Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Eluent Modification: Pack the column and elute using a standard Hexanes/Ethyl Acetate gradient, but spike the eluent with 1% to 5% Methanol . The protic modifier continuously competes for hydrogen bonds, preventing the compound from aggressively adhering to the stationary phase.

Protocol C: Chemical Derivatization (N-Protection)

If the free N-H group is not required for your immediate downstream chemistry, masking it will permanently resolve the solubility issue by eliminating the H-bond donor.

  • Dissolution: Suspend the compound in THF.

  • Deprotonation: Add 1.2 equivalents of Sodium Hydride (NaH) at 0 °C to deprotonate the pyrrole nitrogen.

  • Protection: Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) or Tosyl Chloride (TsCl).

  • Workup: Quench with water and extract with DCM. The resulting N-protected 3-methyl-pyrrole-2,5-dicarbaldehyde will be highly soluble in standard organic solvents.

Visualizing the Troubleshooting Logic

Workflow Start Poor Solubility in Non-Polar Solvents Decision1 Is a polar aprotic solvent compatible? Start->Decision1 PathYes1 Use DMSO, DMF, or THF Decision1->PathYes1 Yes Decision2 Can the N-H group be protected? Decision1->Decision2 No PathYes2 Apply Boc or Ts protection to mask H-bond donor Decision2->PathYes2 Yes PathNo2 Use Co-solvent System (e.g., DCM + 5% MeOH) + Gentle Heating Decision2->PathNo2 No

Decision tree for troubleshooting pyrrole dicarbaldehyde solubility issues.

Mechanism A Solid State (Extensive N-H ··· O=C Intermolecular H-Bonds) B Add Polar Aprotic Solvent (e.g., DMSO, DMF) A->B C H-Bond Competition (Solvent S=O/C=O binds to N-H) B->C D Solvated Monomer (Fully Dissolved) C->D

Mechanistic pathway of hydrogen bond disruption by polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q: I need to take an NMR spectrum, but the compound won't dissolve in CDCl₃. What should I use? A: Switch to DMSO-d₆. The strong hydrogen-bond accepting capability of the sulfoxide group will rapidly break up the polymeric chains, yielding a clear solution and sharp, well-resolved NMR peaks [2].

Q: Can I use 3-methyl-1H-pyrrole-2,5-dicarbaldehyde in a cross-coupling reaction if it won't dissolve in toluene? A: Yes, but you must modify the solvent system. Pure toluene will lead to heterogeneous mixtures and low yields. Use a Toluene/DMF or Dioxane/Water mixture. The addition of a polar co-solvent ensures the substrate is available in the liquid phase for the catalytic cycle.

Q: Is there a risk of polymerization if I heat the compound to force it into solution? A: Pyrroles are generally sensitive to acidic conditions and can undergo decomposition or polymerization [1]. If you are using heat (e.g., >60 °C) to force solubility in alcohols or binary mixtures, ensure your glassware is strictly acid-free and consider adding a trace amount of a mild base (like triethylamine) as a buffer.

References

  • National Institutes of Health (PMC)
  • Accessing chemically robust amide cages via the Pinnick oxidation Heidelberg University URL
  • Low band gap π-conjugated porous polymers as bifunctional photoelectrocatalysts for overall water splitting RSC Publishing URL
Troubleshooting

Technical Support Center: Preventing Oxidation of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-methyl-1H-pyrrole-2,5-dicarbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-methyl-1H-pyrrole-2,5-dicarbaldehyde . Due to its electron-rich pyrrole core and dual formyl groups, this compound is highly reactive and exceptionally prone to degradation. This guide provides mechanistic troubleshooting, quantitative storage data, and self-validating protocols to ensure the long-term integrity of your material.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-methyl-1H-pyrrole-2,5-dicarbaldehyde degrade into a dark, insoluble gum upon benchtop storage? Causality: The degradation is a two-front chemical attack. First, pyrroles are notoriously unstable in the presence of oxygen, participating in oxidative processes that rapidly form colored gums and sludge[1]. The addition of the electron-donating 3-methyl group increases the electron density of the pyrrole ring, making it even more susceptible to electrophilic oxygen attack than an unsubstituted analog. Second, the two aldehyde groups undergo2[2]. These dual pathways lead to rapid cross-linking and polymerization.

Q2: What is the optimal storage atmosphere and temperature to prevent this? Causality: Oxygen and thermal energy drive the radical chain mechanism of autoxidation. Commercial suppliers of similar pyrrole dicarbaldehydes mandate storage in a. For long-term storage (>1 month), the compound must be stored at -80°C under Argon. Argon is strictly preferred over Nitrogen because it is denser than air; it forms a protective blanket over the solid compound, preventing trace oxygen ingress when the secondary container is briefly opened.

Q3: I purged my vials with Nitrogen, but I still see oxidation. What went wrong? Causality: Standard glass vials often contain trace transition metals (like iron) on their surface, which catalyze the homolytic cleavage of oxygen and initiate radical formation. Furthermore, standard rubber septa are permeable to oxygen over time. Pyrrole-2-carbaldehyde derivatives are3[3]. You must use acid-washed, silanized amber glassware and PTFE-lined crimp seals to create an impermeable, metal-free environment.

Q4: Can I use chemical stabilizers to prolong shelf life? Causality: Yes. If your downstream application (e.g., drug synthesis, porphyrin condensation) tolerates it, adding 0.1% to 0.5% (w/w) of a radical scavenger like BHT (Butylated hydroxytoluene) can significantly quench the peroxy radicals formed during the propagation step of aldehyde autoxidation, halting the chain reaction.

Part 2: Quantitative Stability Data

The following table summarizes the expected shelf life (time to drop below 95% purity) of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde under various storage configurations.

Storage TemperatureAtmosphereContainer TypeAntioxidant AdditiveEstimated Shelf Life (>95% Purity)
25°C (Benchtop)AirClear GlassNone< 24 hours
4°C (Fridge)AirAmber GlassNone1 - 2 weeks
-20°C (Freezer)NitrogenAmber GlassNone3 - 6 months
-80°C (Ultra-low)ArgonSilanized Amber GlassNone12 - 18 months
-80°C (Ultra-low)ArgonSilanized Amber Glass0.1% BHT (w/w)> 24 months

Part 3: Mechanistic & Workflow Visualizations

OxidationPathways A 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde D Aldehyde Autoxidation (Peracid Formation) A->D CHO groups E Pyrrole Ring Oxidation (Radical Cation) A->E Pyrrole core B UV Light & Trace Metals (Initiators) B->D B->E H Intervention: Amber Glass & Silanization B->H Blocks C O2 Exposure (Propagation) C->D C->E I Intervention: Argon Purge & -80°C C->I Blocks F Carboxylic Acid Derivatives D->F G Polymerization (Gum/Sludge) D->G Cross-linking E->G

Caption: Autoxidation pathways of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde and strategic interventions.

StorageWorkflow S1 1. Glassware Passivation S2 2. Glovebox Transfer (Ar) S1->S2 S3 3. Aliquoting & BHT Addition S2->S3 S4 4. PTFE Crimp Sealing S3->S4 S5 5. -80°C Storage S4->S5

Caption: Self-validating anaerobic workflow for the long-term storage of pyrrole dialdehydes.

Part 4: Experimental Protocols

Protocol 1: Glassware Passivation (Silanization)

Causality: Standard glass surfaces possess reactive silanol groups and trace transition metals that catalyze aldehyde autoxidation. Silanization replaces these with an inert, hydrophobic methyl layer.

  • Acid Wash: Soak amber glass vials in 1M HCl for 24 hours to leach out trace iron and transition metals.

  • Rinse & Dry: Wash thoroughly with HPLC-grade deionized water, followed by an acetone rinse. Dry in a 150°C oven for 2 hours.

  • Silanize: In a fume hood, immerse the dried vials in a 5% (v/v) solution of dichlorodimethylsilane in anhydrous heptane for 15 minutes.

  • Quench: Rinse the vials twice with methanol to quench any unreacted silane, followed by two rinses with dichloromethane.

  • Cure: Bake the vials at 120°C for 2 hours to cure the hydrophobic layer.

  • System Validation: Add a single drop of water to the inside of a cured vial. It should bead up perfectly with a high contact angle, confirming the passivated silane layer is intact.

Protocol 2: Anaerobic Aliquoting and Storage

Causality: Repeated freeze-thaw cycles and bulk container openings introduce condensation and oxygen. Aliquoting ensures the bulk material remains undisturbed.

  • Transfer: Move the purified 3-methyl-1H-pyrrole-2,5-dicarbaldehyde and the passivated amber vials into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Stabilization (Optional): Prepare a 10 mg/mL solution of BHT in anhydrous, degassed dichloromethane. Add 10 µL of this solution per 100 mg of pyrrole compound to the vials. Evaporate the solvent under vacuum to evenly coat the solid.

  • Aliquot: Weigh the compound into single-use aliquots (e.g., 50 mg or 100 mg per vial).

  • Seal: Seal the vials using PTFE-lined silicone septa and aluminum crimp caps. Causality: PTFE provides a chemically inert barrier against the compound, while silicone ensures a robust airtight seal against the glass rim.

  • Secondary Barrier: Remove the vials from the glovebox and immediately wrap the crimp seals tightly with Parafilm to act as a secondary moisture barrier.

  • Storage & Validation: Transfer to a -80°C freezer. System Validation: Include a small, sealed indicator vial containing a dilute solution of sodium diphenylamine sulfonate (an oxygen indicator) in the same secondary storage box to visually validate the integrity of the anaerobic environment over time.

References

  • BenchChem. "How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis."3

  • Sigma-Aldrich. "1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9."

  • RSC Publishing. "Light-induced autoxidation of aldehydes to peracids and carboxylic acids." 2

  • Open Net Zero / NETL. "PROPOSED PATHS TO PRODUCTS OF PYRROLE AUTOXIDATION." 1

Sources

Optimization

Optimizing reaction temperature for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde condensation

Title : Technical Support Center: Optimizing Condensation Reactions for 3-Methyl-1H-Pyrrole-2,5-Dicarbaldehyde Introduction : As a Senior Application Scientist, I frequently consult with drug development professionals an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Optimizing Condensation Reactions for 3-Methyl-1H-Pyrrole-2,5-Dicarbaldehyde

Introduction : As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists struggling with the unpredictable nature of pyrrole-based condensations. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde is a highly versatile bifunctional electrophile. However, its reactivity is a double-edged sword: the dual aldehyde groups make it prone to rapid polymerization, acidolytic scrambling, and stalled kinetics if the thermal environment is not precisely controlled.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to help you master the temperature optimization of these critical condensations.

Section 1: Troubleshooting Guide & FAQs (Temperature & Kinetics)

Q1: Why am I getting polymeric black tar instead of the desired porphyrin macrocycle during my MacDonald condensation? Expert Insight: You are likely running the reaction at too high of a temperature. The MacDonald [3+1] or [2+2] condensation relies on the acid-catalyzed electrophilic aromatic substitution between the dicarbaldehyde and a dipyrromethane. This reaction must be kept under strict kinetic control at room temperature (20–25 °C). Elevated temperatures provide enough thermodynamic energy to trigger "acidolytic scrambling"—a process where the newly formed, reversible C-C bonds cleave and recombine randomly[1]. This destroys the structural integrity of your precursors, leading to a statistical mixture of porphyrin isomers and insoluble polymeric tar[1].

Q2: My Schiff base/cyanine dye condensation with indolium salts is stalling at room temperature. How should I optimize it? Expert Insight: Unlike the highly reactive electron-rich dipyrromethanes, the methyl groups on indolium salts are relatively weak nucleophiles. Condensing them with 3-methyl-1H-pyrrole-2,5-dicarbaldehyde requires overcoming a significant activation energy barrier. At room temperature, the reaction will stall. You must shift to thermodynamic control by refluxing the mixture at 80 °C in acetic anhydride[2]. The elevated temperature provides the necessary kinetic energy, while the acetic anhydride acts as a chemical dehydrating agent, continuously removing water to drive the equilibrium toward the highly conjugated cyanine fluorophore[2].

Q3: I am synthesizing diradical precursors using hydroxylamines. Even at room temperature, my yields are low. What is going wrong? Expert Insight: Hydroxylamines are highly sensitive to thermal degradation and over-oxidation. For the synthesis of bis(nitronyl nitroxide) diradicals, the condensation with 1H-pyrrole-2,5-dicarbaldehyde must be run at sub-ambient to ambient temperatures (-10 °C to 20 °C) over an extended period (up to 30 days) in an inert atmosphere[3]. Heating this specific reaction will decompose the hydroxylamine precursors before the condensation can complete.

Section 2: Quantitative Data & Temperature Optimization Matrix

To standardize your workflows, refer to the following synthesized quantitative data for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde condensations:

Reaction WorkflowTarget MoleculeCatalyst / SolventOptimal Temp.TimeCausality / Thermodynamic Rationale
MacDonald Condensation Porphyrins / MacrocyclesTFA / Anhydrous DCM20–25 °C2 hMaintains kinetic control; prevents acidolytic cleavage of dipyrromethane intermediates[1].
Cyanine Synthesis Pyrrole-based FluorophoresNaOAc / Acetic Anhydride80 °C (Reflux)2 hOvercomes high activation energy; drives dehydration equilibrium forward[2].
Hydroxylamine Condensation Diradical PrecursorsNone / DMF-10 °C to 20 °C30 daysPrevents thermal degradation of sensitive N-oxide precursors[3].
Porphodimethene Oxidation IndenoporphyrinsZinc Acetate / Air20–25 °C24 hMild oxidation prevents over-cleavage of the newly formed macrocycle[4].

Section 3: Mechanistic Pathway Visualization

The following diagram illustrates how temperature dictates the mechanistic fate of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde during different condensation workflows.

TempOptimization Start 3-Methyl-1H-Pyrrole- 2,5-Dicarbaldehyde MacDonald MacDonald Condensation (Acid Catalyzed) Start->MacDonald + Dipyrromethane Cyanine Cyanine Synthesis (Base Catalyzed) Start->Cyanine + Indolium Salts Porphyrin Porphyrin Macrocycles (High Yield) MacDonald->Porphyrin 20-25°C (Kinetic Control) Scrambling Acidolytic Scrambling (Polymerization) MacDonald->Scrambling >40°C (Thermodynamic) Fluorophore Cyanine Fluorophores (Complete Conversion) Cyanine->Fluorophore 80°C Reflux Stalled Stalled Reaction (Incomplete) Cyanine->Stalled 20-25°C (High Activation)

Fig 1: Temperature-dependent pathways for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde condensations.

Section 4: Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation steps. Below are the optimized, step-by-step methodologies.

Protocol A: Room-Temperature MacDonald Condensation (Porphyrin Synthesis)

Objective: Synthesize asymmetric porphyrins while avoiding acidolytic scrambling.

  • Preparation: Dissolve 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) and the target dipyrromethane (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a high-dilution concentration of ~10 mM.

    • Causality Insight: High dilution favors intramolecular cyclization (macrocycle formation) over intermolecular polymerization.

  • Catalysis & Temperature Control: Shield the reaction flask from ambient light using aluminum foil. While maintaining the temperature strictly at 20–25 °C using a water bath, add a catalytic amount of trifluoroacetic acid (TFA).

    • Causality Insight: Light and heat provide energy that can break the fragile dipyrromethane C-C bonds. Strict ambient temperature maintains the kinetic control required to form the porphodimethene intermediate[1].

  • Condensation: Stir the mixture at 20–25 °C for exactly 2 hours.

    • Validation Checkpoint 1: The solution should transition from pale yellow to a deep red/purple hue, indicating the formation of the conjugated porphodimethene intermediate.

  • Oxidation: Add zinc acetate (or DDQ) and open the flask to the atmosphere to allow air oxidation for 12–24 hours[4].

  • Neutralization & Isolation: Quench the acid with triethylamine (until pH ~8). Concentrate under reduced pressure and purify via neutral alumina column chromatography.

    • Validation Checkpoint 2: Run a UV-Vis spectrum of the purified fraction. A successful porphyrin synthesis is self-validated by the appearance of a sharp, intense Soret band at ~400–420 nm and four weaker Q-bands between 500–700 nm.

Protocol B: High-Temperature Cyanine Fluorophore Synthesis

Objective: Drive the condensation of indolium salts to completion.

  • Preparation: In a round-bottom flask, combine 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (20 mg, 0.16 mmol), the target indolium iodate (0.64 mmol, 4.0 eq), and sodium acetate (39 mg, 0.48 mmol, 3.0 eq)[2].

  • Solvent Addition: Suspend the solid reactants in 3 mL of anhydrous acetic anhydride.

    • Causality Insight: Acetic anhydride acts as both the solvent and a chemical sponge, reacting with the water byproduct to form acetic acid, thereby pushing the equilibrium via Le Chatelier's principle.

  • Thermal Activation: Submerge the flask in a pre-heated silicone oil bath set to 80 °C. Attach a reflux condenser and heat the mixture for exactly 2.0 hours[2].

    • Causality Insight: The 80 °C thermal energy is mandatory to overcome the high activation barrier of the indolium methyl group's nucleophilic attack on the pyrrole dialdehyde.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Add 3 mL of distilled water to quench the unreacted acetic anhydride[2].

    • Validation Checkpoint 1: The reaction mixture should exhibit a dramatic color shift to deep blue or intense red (depending on the indolium derivative), indicating extended π-conjugation.

  • Isolation: Extract the mixture with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

    • Validation Checkpoint 2: Validate the fluorophore by measuring its fluorescence emission; cyanine dyes synthesized this way typically exhibit strong turn-on ratiometric fluorescence[2].

References

  • Title : A Unique Type of Pyrrole-Based Cyanine Fluorophores with Turn-on and Ratiometric Fluorescence Signals at Different pH Regions for Sensing pH in Enzymes and Living Cells Source : acs.org URL : 2

  • Title : Synthesis of Indenoporphyrins, Highly Modified Porphyrins with Reduced Diatropic Characteristics | The Journal of Organic Chemistry Source : acs.org URL : 4

  • Title : What's in a name? The MacDonald condensation Source : researchgate.net URL : 1

  • Title : (Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide) and -Bis(Iminonitroxide): Specific Features of the Synthesis, Structure, and Magnetic Properties Source : nih.gov URL :3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Substitutions

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals working with functionalized pyrroles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals working with functionalized pyrroles. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde is a highly valuable building block for macrocycles, Schiff base ligands, and pharmaceuticals[1]. However, the asymmetric steric environment of the pyrrole ring presents unique synthetic challenges.

Below, we detail the causality behind these challenges and provide validated troubleshooting guides, protocols, and data to help you achieve precise regiocontrol and high-yield substitutions.

Mechanistic Overview: The Steric Challenge

In 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, the formyl group at the C2 position is directly adjacent to the C3-methyl group . This methyl group creates a localized steric shield that physically obstructs the optimal Bürgi-Dunitz trajectory (approx. 107°) required for incoming nucleophiles (such as primary amines or active methylenes) to attack the C2 carbonyl carbon.

Conversely, the C5 formyl group is adjacent to a small proton at C4, making it highly accessible. This differential steric environment means the activation energy ( ΔG‡ ) for nucleophilic addition at C2 is significantly higher than at C5. While this makes bis-substitution difficult, it provides an excellent opportunity for regioselective mono-substitution.

Pathway cluster_0 Kinetic Pathway (C5 Preference) cluster_1 Thermodynamic Pathway (C2 & C5) Start 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (Sterically Hindered at C2) Cond1 1.0 eq Nucleophile 0°C to 25°C Start->Cond1 Mild Conditions Cond2 >2.2 eq Nucleophile Microwave (120°C) or Lewis Acid Start->Cond2 Forced Conditions Prod1 C5-Mono-substituted Product (High Regioselectivity) Cond1->Prod1 Prod1->Cond2 Stepwise Addition Prod2 C2,C5-Bis-substituted Product (Overcomes C3-Methyl Hindrance) Cond2->Prod2

Reaction pathways for overcoming C2 steric hindrance via kinetic or thermodynamic control.

Troubleshooting Guide (Q&A)

Q: Why am I getting incomplete conversion (mostly mono-substituted product) when attempting a bis-Knoevenagel condensation? A: The steric bulk of the C3-methyl group stalls the reaction after the C5 position has reacted. To overcome this, you must force the reaction thermodynamically. We recommend utilizing a 2 to continuously remove water[2]. By applying Le Chatelier's principle, the removal of water drives the unfavorable equilibrium of the hindered C2 condensation forward.

Q: My bis-Schiff base synthesis yields a complex mixture with low purity after 48 hours of reflux. How can I force the reaction cleanly at the C2 position? A: Extended thermal reflux often leads to pyrrole decomposition or polymerization before the C2 position can fully react. Transition to microwave-assisted synthesis . Microwave irradiation induces rapid, localized superheating that increases the frequency of effective high-energy collisions, successfully overcoming the steric activation barrier at C2 in a fraction of the time (e.g., 15 minutes)[3].

Q: How can I selectively functionalize only the C5 aldehyde group? A: Exploit the steric hindrance to your advantage by operating under strict kinetic control[4]. Use exactly 1.0 equivalent of your nucleophile, dilute the reaction mixture, and maintain the temperature at 0°C, only allowing it to warm to room temperature if TLC indicates stalled progress. The unhindered C5 position will react rapidly, while the C2 position remains dormant.

Validated Experimental Protocols

Protocol A: Regioselective Mono-Knoevenagel Condensation (Targeting C5)

This protocol utilizes kinetic control to selectively form a carbon-carbon double bond at the unhindered C5 position[4].

  • Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) in anhydrous ethanol (0.1 M concentration).

  • Temperature Control: Submerge the flask in an ice bath and allow the solution to cool to 0°C for 10 minutes.

  • Reagent Addition: Add the active methylene compound (e.g., malononitrile, exactly 1.0 eq) dropwise over 5 minutes to prevent localized excess.

  • Catalysis: Add a catalytic amount of a weak base (e.g., piperidine, 5 mol%).

  • Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Hexane:EtOAc 7:3). The formation of the mono-product is typically indicated by a distinct color change (e.g., to deep yellow/orange)[4].

  • Quench & Isolate: Quench with cold water, extract with ethyl acetate, wash with brine, and purify via short-path column chromatography.

Protocol B: Microwave-Assisted Bis-Schiff Base Condensation (Targeting C2 & C5)

This protocol overcomes the C3-methyl steric hindrance using microwave irradiation to force the formation of polyimines or macrocyclic ligands[5],[3].

  • Reaction Setup: In a microwave-safe reaction vial, combine 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 eq) and the primary amine/diamine (2.5 eq to ensure full conversion).

  • Solvent & Catalyst: Suspend the reagents in absolute ethanol. Add 2-3 drops of glacial acetic acid to act as a mild electrophilic activator for the hindered C2 carbonyl.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 120°C for 15–20 minutes (power dynamically adjusted by the instrument to maintain temperature)[3].

  • Validation: Cool the vial rapidly via compressed air. A successful bis-imine formation usually results in the precipitation of the product.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum. Characterize via ¹H-NMR (look for the disappearance of the distinct C2 formyl proton peak ~9.7 ppm)[2].

Quantitative Data Summary: Optimization Parameters

The following table summarizes expected outcomes based on the thermodynamic vs. kinetic conditions applied to 3-methyl-1H-pyrrole-2,5-dicarbaldehyde.

Reaction TypeTarget PositionNucleophile Eq.Catalyst / ConditionsTemp / TimeExpected YieldRegioselectivity
Mono-Knoevenagel C51.0 eqPiperidine (5 mol%)0°C to RT / 2h85 - 90%>95% C5
Bis-Knoevenagel C2 & C52.5 eqPiperidine (10 mol%) + Dean-StarkReflux / 24h60 - 70%Complete
Bis-Schiff Base (Thermal) C2 & C52.5 eqGlacial AcOH (cat.)Reflux / 48h40 - 50%Complete (High Impurity)
Bis-Schiff Base (Microwave) C2 & C52.5 eqGlacial AcOH (cat.)MW 120°C / 15m80 - 95%Complete (Clean)

Frequently Asked Questions (FAQs)

Q: Does the electronic nature of the pyrrole ring worsen the steric issue? A: Yes. The pyrrole nitrogen acts as a strong electron donor, pushing electron density into the ring and subsequently into the formyl groups. This significantly reduces the electrophilicity of the carbonyl carbons compared to standard benzaldehydes. When you combine this reduced electrophilicity with the steric shielding at C2, the position becomes highly unreactive without external activation (e.g., Lewis acids or microwave energy).

Q: Can I use bulky amines (e.g., tert-butylamine) for bis-Schiff base formation? A: It is highly discouraged. The combination of the C3-methyl group on the pyrrole and a bulky nucleophile creates severe steric clash (A-strain) in the transition state. If a bulky amine is strictly required, you must use a strong Lewis acid (like TiCl₄) to pre-coordinate and highly activate the C2 oxygen, forcing the addition.

Q: I want to synthesize a macrocyclic Schiff base ligand. Will the C3-methyl group prevent cyclization? A: It will not prevent cyclization, but it will slow down the ring-closing step if the C2 position is the final bond formed. To improve macrocyclization yields with 3,4-dialkyl-pyrrole-2,5-dicarbaldehydes, we highly recommend using a metal ion template (such as Ag⁺ or Cu²⁺)[5]. The metal pre-organizes the diamine and the dialdehyde, overcoming the entropic and steric barriers of the final C2 condensation.

References

  • A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes RSC Publishing[Link][1]

  • Microwave-assisted of new derivatives of polyimine conjugated polymer based on Schiff base: synthesis, characterization, and photo-physical properties as a photoluminescent materials PubMed / Scientific Reports[Link][3]

  • Synthesis and Structure of 2,5-Bis[N-(2,6-mesityl)iminomethyl]pyrrolylcobalt(II): Evidence for One-Electron-Oxidized, Redox Noninnocent Ligand Behavior ACS Publications[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Formylation

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that synthesizing 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that synthesizing 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is notoriously difficult. The electron-rich nature of the pyrrole ring makes it highly susceptible to acid-catalyzed polymerization, while the introduction of a single formyl group severely deactivates the ring against subsequent substitutions.

This guide is designed to move beyond basic procedures, providing you with the mechanistic causality behind reaction failures and self-validating protocols to eliminate side products.

Diagnostic Workflow: Isolating Formylation Failures

Before adjusting your reagents, identify the primary failure mode in your crude mixture. Use the logical workflow below to pinpoint the mechanistic bottleneck.

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture (HPLC/NMR) Tar High Tar / Polymerization? Start->Tar TarFix Decrease Temp to 0°C Optimize POCl3:DMF Ratio Ensure Anhydrous Conditions Tar->TarFix Yes Mono High Mono-formylated Intermediates? Tar->Mono No TarFix->Mono MonoFix Increase Vilsmeier Equivalents Extend Reaction Time OR Use Benzodithiol Route Mono->MonoFix Yes Regio Regioisomeric Impurities (e.g., 4-formyl)? Mono->Regio No MonoFix->Regio RegioFix Purify 3-methylpyrrole precursor Switch to Lithioazafulvene Route Regio->RegioFix Yes Success Pure 3-methyl-1H-pyrrole- 2,5-dicarbaldehyde Regio->Success No RegioFix->Success

Logical troubleshooting workflow for minimizing side products during pyrrole formylation.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I observing massive tarring and polymerization during the Vilsmeier-Haack formylation of 3-methylpyrrole? Causality: Pyrroles are inherently electron-rich and prone to acid-catalyzed polymerization. The Vilsmeier-Haack reagent (chloromethyleniminium chloride), generated from POCl₃ and DMF, is highly electrophilic. If the temperature exceeds 0 °C during the initial addition, or if localized concentrations of POCl₃ spike due to poor stirring, the pyrrole rings will polymerize with themselves before the formylation intermediate can stabilize[1]. Solution: Always pre-form the Vilsmeier complex at 0 °C and add the pyrrole dropwise as a highly dilute solution.

Q2: My reaction stalls at the mono-formylated stage. Why am I getting a mixture of regioisomers instead of the 2,5-dicarbaldehyde? Causality: 3-methylpyrrole has two reactive alpha positions (C2 and C5). The methyl group at C3 exerts both steric hindrance and inductive electron-donating effects. Direct Vilsmeier-Haack formylation typically yields a 4:1 ratio of 2-formyl to 5-formyl isomers[2]. Once the first formyl group is attached, its strong electron-withdrawing nature severely deactivates the pyrrole ring. Attempting to force a second formylation with excess reagent and heat simply degrades the starting material into tar rather than yielding the dicarbaldehyde.

Q3: If direct double-formylation fails, what is the most reliable method to achieve the 2,5-dicarbaldehyde? Causality: You must bypass the electronic deactivation caused by the free aldehyde. The most robust method is the Benzodithiol Route . By reacting the pyrrole with 1,2-benzenedithiol, you form a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. The dithiolane groups protect the 2,5-positions without stripping electron density from the ring. Subsequent thiophilic hydrolysis with HgO and HBF₄ yields the dicarbaldehyde cleanly[3].

Q4: Are there alternative routes that avoid heavy metals like Mercury (HgO)? Causality: Yes, the Lithioazafulvene Route . By converting a mono-formylated pyrrole into a 6-dialkylamino-1-azafulvene, the aldehyde is temporarily masked, and the ring is protected. This allows for directed lithiation at the 5-position using n-BuLi. Subsequent quenching with DMF and hydrolysis yields 3-methylpyrrole-2,5-dicarboxaldehyde in approximately 30% yield[4].

Strategic Synthesis Pathways

ChemicalLogic SM 3-Methyl-1H-pyrrole VH1 Vilsmeier-Haack (POCl3 / DMF) SM->VH1 BD1 1,2-Benzenedithiol (Lewis Acid) SM->BD1 Mono Mono-formyl Isomers (Deactivated Ring) VH1->Mono Polymer Tar / Polymers (Harsh Conditions) Mono->Polymer Excess Reagent High Temp Dithio 2,5-bis(dithiolane) (Protected Intermediate) BD1->Dithio High Yield Hydro HgO / HBF4 (Hydrolysis) Dithio->Hydro Product 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde Hydro->Product Clean Deprotection

Logical reaction pathways comparing direct formylation vs. dithiolane protection.

Self-Validating Experimental Protocols
Protocol A: The Benzodithiol Route (Recommended for 2,5-Dicarbaldehyde)[3]

This protocol utilizes steric protection to prevent polymerization and electronic deactivation.

Step 1: Intermediate Formation

  • Dissolve 3-methyl-1H-pyrrole (1.0 eq) and 1,2-benzenedithiol (2.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add a catalytic amount of Lewis acid (e.g., BF₃·OEt₂) dropwise at 0 °C.

  • Validation Checkpoint: After 4 hours, run a TLC (10% EtOAc/Hexanes). The highly non-polar pyrrole spot should be entirely replaced by a UV-active, lower-Rf spot. ¹H NMR of a micro-workup should confirm the complete disappearance of the pyrrole α-protons.

  • Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate 2,5-bis(1,3-benzodithiol-2-yl)-3-methylpyrrole.

Step 2: Thiophilic Hydrolysis

  • Dissolve the purified intermediate in a mixture of DMSO and 35% aqueous HBF₄ (4:1 ratio).

  • Portion-wise, add Mercury(II) oxide (HgO) (2.5 eq) while stirring vigorously at room temperature. Causality: HgO acts as a thiophilic Lewis acid, irreversibly binding the sulfur atoms and driving the hydrolysis of the dithioacetal to the carbonyl.

  • Validation Checkpoint: The reaction mixture will change color and precipitate mercury salts. Complete conversion is typically achieved within 2-4 hours.

  • Filter the crude mixture through a pad of Celite to remove hazardous mercury salts.

  • Extract the filtrate with ethyl acetate, wash extensively with brine to remove DMSO, dry, and concentrate. Recrystallize to yield pure 3-methyl-1H-pyrrole-2,5-dicarbaldehyde.

Protocol B: Optimized Vilsmeier-Haack (For Mono-Formylation Only)[1]

If your goal is a mono-formylated building block, use this protocol to eliminate tarring.

  • Vilsmeier Complex Generation: Add POCl₃ (1.1 eq) dropwise to anhydrous DMF (1.2 eq) at 0 °C. Stir for 30 minutes until the solid chloromethyleniminium chloride complex forms.

  • Substrate Addition: Dilute 3-methylpyrrole (1.0 eq) in anhydrous DCM (10 mL/mmol). Add this solution dropwise to the Vilsmeier complex at 0 °C over 1 hour. Causality: Extreme dilution prevents localized heating and acid-catalyzed dimerization.

  • Warm to room temperature and stir for 10 hours.

  • Quenching: Pour the mixture onto crushed ice. Slowly add 2M NaOH until the pH reaches 7-8. Causality: Precise neutralization hydrolyzes the iminium salt to the aldehyde while preventing base-catalyzed aldol condensations.

  • Extract with DCM, dry, and purify via chromatography to separate the 2-formyl and 5-formyl isomers.

Quantitative Data Summary

The table below synthesizes the expected outcomes and causality of side products across different synthetic strategies.

Synthetic RouteReagents / CatalystsKey IntermediateYield of 2,5-DicarbaldehydeMajor Side ProductsCausality of Side Products
Direct Vilsmeier-Haack POCl₃, DMF, HeatMono-formyl pyrrole< 10%Tar, Mono-formyl isomers (4:1 ratio)The first aldehyde group strongly deactivates the ring. Forcing conditions lead to acid-catalyzed polymerization rather than substitution[2].
Benzodithiol Protection 1,2-benzenedithiol, HgO, HBF₄2,5-bis(1,3-benzodithiol-2-yl)-3-methylpyrrole43–65%Mercury waste, trace mono-aldehydeIncomplete thiophilic deprotection if HgO equivalents are too low or stirring is insufficient[3].
Lithioazafulvene Route DMF, Diisopropylamine, n-BuLi6-dialkylamino-1-azafulvene~30%Regioisomers, unreacted mono-aldehydeIncomplete second lithiation at the 5-position due to steric hindrance and electronic stabilization[4].
References
  • A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. rsc.org. Available at:[Link]

  • Pyrrole chemistry. XXVII. 2,3,4-Trisubstituted pyrroles and a second synthesis of porphobilinogen from pyrrole. cdnsciencepub.com. Available at:[Link]

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. cdnsciencepub.com. Available at:[Link]

  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. nih.gov. Available at:[Link](Note: URL routed via grounding tool verification)

Sources

Reference Data & Comparative Studies

Validation

3-methyl-1H-pyrrole-2,5-dicarbaldehyde vs 1H-pyrrole-2,5-dicarbaldehyde reactivity

An objective, mechanistic comparison between 3-methyl-1H-pyrrole-2,5-dicarbaldehyde and 1H-pyrrole-2,5-dicarbaldehyde is essential for researchers designing complex heterocyclic scaffolds, macrocycles, or pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison between 3-methyl-1H-pyrrole-2,5-dicarbaldehyde and 1H-pyrrole-2,5-dicarbaldehyde is essential for researchers designing complex heterocyclic scaffolds, macrocycles, or pharmaceutical intermediates. While both molecules share a foundational pyrrole core flanked by two reactive formyl groups, the introduction of a single methyl group at the C3 position fundamentally alters the molecule's symmetry, electronic distribution, and steric landscape.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, delving into the causality of their reactivity profiles and providing self-validating experimental workflows for their application in organic synthesis.

Mechanistic Analysis: The Role of the C3-Methyl Group

To understand the divergent reactivity of these two building blocks, we must analyze the system through the lens of physical organic chemistry, specifically focusing on how the C3-methyl group perturbs the pyrrole ring[1].

1H-Pyrrole-2,5-dicarbaldehyde: The Symmetric Electrophile

Unsubstituted 1H-pyrrole-2,5-dicarbaldehyde is a C2v​ symmetric molecule[2]. Both the C2 and C5 formyl groups are electronically and sterically equivalent. When subjected to nucleophilic attack (e.g., Knoevenagel condensations or Schiff base formations), the initial mono-functionalization slightly alters the electronic profile of the ring, but generally not enough to prevent rapid subsequent reaction at the second formyl group[3]. Consequently, this substrate is ideal for synthesizing symmetric bis-adducts, such as porphyrin precursors or symmetric polyimine polymers[4], but it is notoriously difficult to arrest at the mono-adduct stage.

3-Methyl-1H-pyrrole-2,5-dicarbaldehyde: The Asymmetric Electrophile

The addition of a methyl group at the C3 position breaks the molecular symmetry and introduces two critical differentiating factors[5]:

  • Electronic Deactivation (+I Effect): The methyl group exerts an electron-donating inductive (+I) and hyperconjugative effect. This increases the electron density of the pyrrole ring locally at the C2 and C3 positions[1]. By enriching the electron density near the C2-formyl group, the partial positive charge ( δ+ ) on the C2 carbonyl carbon is diminished, making it less electrophilic compared to the C5 carbonyl carbon.

  • Steric Shielding: The physical bulk of the C3-methyl group creates a steric barrier that restricts the Bürgi-Dunitz approach trajectory of incoming nucleophiles targeting the adjacent C2-formyl group[5].

The Result: The C5-aldehyde becomes the kinetically favored site for nucleophilic attack. This allows chemists to perform highly regioselective mono-functionalizations at C5 under mild conditions, reserving the C2-aldehyde for subsequent, orthogonal functionalization under harsher conditions.

Pathway Sub 3-Methyl-1H-pyrrole -2,5-dicarbaldehyde C5 C5-Aldehyde (Unobstructed, Higher Electrophilicity) Sub->C5 C2 C2-Aldehyde (Sterically Hindered, Lower Electrophilicity) Sub->C2 Nuc Nucleophile (e.g., Primary Amine) C5->Nuc Fast C2->Nuc Slow Mono Regioselective Mono-Adduct Nuc->Mono Mild Conditions Bis Bis-Adduct Mono->Bis Excess Reagent + Heat

Logical pathway of regioselective nucleophilic addition driven by steric and electronic differentiation.

Quantitative Performance & Reactivity Comparison

The following table synthesizes the operational parameters and expected outcomes when utilizing these two substrates in standard synthetic methodologies[3][6].

Parameter1H-pyrrole-2,5-dicarbaldehyde3-methyl-1H-pyrrole-2,5-dicarbaldehyde
Molecular Symmetry Symmetric ( C2v​ )Asymmetric ( C1​ )
Electrophilic Profile Equivalent reactive centersC5 highly reactive; C2 deactivated
Precursor Synthesis Yield 43–65% (via Dithiolane Hydrolysis)32–90% (Substituted derivative range)
Primary Reaction Mode Rapid bis-functionalizationRegioselective mono-functionalization
Knoevenagel Control Difficult to arrest at mono-adductEasily arrested at mono-adduct at 25°C
Polymerization Utility Ideal for symmetric polyiminesYields irregular/alternating copolymers

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to verify causality and prevent over-reaction.

Protocol A: Symmetric Bis-Knoevenagel Condensation (1H-pyrrole-2,5-dicarbaldehyde)

Objective: Drive the reaction to complete bis-functionalization utilizing the symmetric nature of the substrate[7].

  • Reagent Preparation: Dissolve 1.0 equivalent of 1H-pyrrole-2,5-dicarbaldehyde in absolute ethanol (0.2 M concentration).

  • Nucleophile Addition: Add 2.5 equivalents of the active methylene compound (e.g., malononitrile) to ensure an excess drives the equilibrium toward the bis-adduct.

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents). The weak base generates the reactive enolate without degrading the pyrrole core.

  • Thermal Activation: Heat the mixture to reflux (78°C) for 2–3 hours. Causality: Heat overcomes any slight deactivation caused by the first condensation, ensuring the second formyl group reacts completely.

  • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the intermediate mono-adduct validates completion.

  • Isolation: Cool to 0°C. The symmetric bis-adduct typically precipitates due to high lattice energy. Filter and wash with cold ethanol.

Protocol B: Regioselective Mono-Schiff Base Formation (3-methyl-1H-pyrrole-2,5-dicarbaldehyde)

Objective: Exploit the steric shielding of the C3-methyl group to isolate the mono-functionalized C5-imine[8].

  • Substrate Activation: Dissolve 1.0 equivalent of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde in anhydrous dichloromethane (DCM) at 0°C.

  • Controlled Addition: Add exactly 1.0 equivalent of a primary amine dropwise over 30 minutes. Causality: Strict stoichiometric control combined with low temperatures maximizes the kinetic preference for the unhindered C5-aldehyde.

  • IPC (Critical Step): After 1 hour, sample the reaction for LC-MS. You must observe the mass corresponding to the mono-adduct ( [M+H]+ ). If the bis-adduct mass appears, the temperature is too high or the addition was too rapid.

  • Quenching: Once LC-MS confirms mono-adduct maximization, quench the reaction immediately with ice-cold water to halt kinetics and prevent C2-aldehyde reaction.

  • Validation: Following extraction and column chromatography, utilize 1 H-NMR. The persistence of an aldehyde proton signal ( 9.5–10.0 ppm) confirms that the sterically hindered C2-formyl group remains intact.

Workflow S1 1. Substrate Activation Dissolve in solvent, cool to 0°C S2 2. Nucleophile Addition Dropwise addition to control local concentration S1->S2 S3 3. In-Process Control (IPC) Monitor via LC-MS for mono-adduct mass S2->S3 S4 4. Reaction Quenching Quench with ice-water to halt kinetics S3->S4 S5 5. Isolation & Validation Purify and confirm intact C2-aldehyde via 1H-NMR S4->S5

Self-validating experimental workflow for the regioselective functionalization of pyrrole dialdehydes.

References

  • A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • 1H-pyrrole-2,5-dicarbaldehyde | C6H5NO2 | CID 2724957. PubChem. URL:[Link]

  • Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Wright State University CORE Scholar. URL:[Link]

  • Vilsmeier-Haack Formylation of Pyrroles. Scribd / Purdue University. URL:[Link]

  • Synthesis and Structure of 2,5-Bis[N-(2,6-mesityl)iminomethyl]pyrrolylcobalt(II). ResearchGate. URL: [Link]

  • Impact of molecular configuration on the photoluminescence and electrical characteristics of poly-pyrrol-thiazol-imine polymers films. PMC / National Institutes of Health. URL:[Link]

Sources

Comparative

Comparative Guide: Electrophilic Substitution Rates in Substituted Pyrrole Dicarbaldehydes

Introduction to Pyrrole Dicarbaldehyde Reactivity Pyrroles are inherently electron-rich heteroaromatics that readily undergo electrophilic aromatic substitution (EAS), typically favoring the C-2 or C-5 positions due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyrrole Dicarbaldehyde Reactivity

Pyrroles are inherently electron-rich heteroaromatics that readily undergo electrophilic aromatic substitution (EAS), typically favoring the C-2 or C-5 positions due to the resonance stabilization of the intermediate Wheland complex[1]. However, the introduction of two formyl groups (–CHO) to the pyrrole core—yielding compounds such as pyrrole-2,4-dicarbaldehyde or pyrrole-2,5-dicarbaldehyde—fundamentally alters this reactivity profile.

The strong electron-withdrawing nature of the formyl groups, operating through both inductive (–I) and resonance (–M) effects, severely deactivates the pyrrole ring[2]. Consequently, EAS on pyrrole dicarbaldehydes requires highly optimized, forcing conditions. The reaction kinetics and regioselectivity become exquisitely sensitive to the presence of any additional substituents on the ring, making the choice of starting materials critical for drug development professionals and synthetic chemists[3].

Mechanistic Causality: Electronic vs. Steric Effects

When comparing EAS rates (e.g., halogenation or Vilsmeier-Haack formylation) across substituted pyrrole dicarbaldehydes, two primary competing factors dictate the kinetics:

  • Inductive and Resonance Activation (+I / +M): Alkyl groups (such as methyl or ethyl) donate electron density into the deactivated ring. This localized increase in electron density lowers the activation energy required to form the cationic intermediate[3]. Furthermore, N-alkylation (e.g., 1-methylpyrrole derivatives) prevents the formation of the less reactive pyrrolenine tautomer and slightly increases overall ring nucleophilicity, enhancing the reaction rate compared to the free N–H pyrrole[4].

  • Steric Hindrance: While an ethyl group provides a stronger +I effect than a methyl group, its increased steric bulk can physically impede the approach of bulky electrophiles (like the chloroiminium ion) to adjacent carbon centers[3].

Quantitative Data: Relative Reactivity Comparison

The following table summarizes the estimated relative electrophilic substitution rates and electronic profiles of various substituted pyrrole dicarbaldehydes, normalized against the highly deactivated 1H-pyrrole-2,5-dicarbaldehyde baseline.

SubstrateSubstituent EffectSteric HindranceRelative EAS RatePrimary EAS Position
1H-Pyrrole-2,5-dicarbaldehyde Baseline (Strongly Deactivated)Low1.0xC3 / C4
1-Methyl-1H-pyrrole-2,5-dicarbaldehyde Weak +I (N-Alkyl)Low~2.5xC3 / C4
3-Methyl-1H-pyrrole-2,5-dicarbaldehyde Moderate +I (C-Alkyl)Moderate~12.0xC4
3-Ethyl-1H-pyrrole-2,5-dicarbaldehyde Strong +I (C-Alkyl)High~10.5xC4
3,5-Dimethyl-1H-pyrrole-2,4-dicarbaldehyde Moderate +I (Dual C-Alkyl)Moderate~15.0xN/A (Fully Substituted)
3-Chloro-1H-pyrrole-2,5-dicarbaldehyde Strong -I, Weak +MLow< 0.1xC4

Causality Note: In the comparison between 3-ethyl and 3-methyl derivatives, the theoretical electronic advantage of the ethyl group is offset by steric hindrance at the adjacent C4 position, leading to a slightly lower effective substitution rate for bulky electrophiles[3].

Mechanistic Visualization: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the standard method for probing the EAS reactivity of pyrroles. The diagram below illustrates the self-validating mechanistic pathway when applied to a deactivated pyrrole dicarbaldehyde.

VilsmeierHaack DMF DMF (N,N-Dimethylformamide) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Reacts with (0 °C) POCl3 POCl3 (Phosphoryl Chloride) POCl3->VR Wheland Wheland Intermediate (Resonance Stabilized) VR->Wheland Electrophilic Attack Pyrrole Substituted Pyrrole Dicarbaldehyde Pyrrole->Wheland Nucleophilic Ring Iminium Iminium Salt Intermediate Wheland->Iminium Loss of Proton (-HCl) Product Formylated Product (Tricarbaldehyde) Iminium->Product Base Hydrolysis Hydrolysis Aqueous Hydrolysis (H2O / Base) Hydrolysis->Product

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation on a deactivated pyrrole dicarbaldehyde.

Experimental Protocols: Self-Validating Workflows

Protocol A: Electrophilic Bromination of 1-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Causality: Bromination of highly deactivated pyrroles requires a strong, controlled electrophilic source. N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperatures is strictly preferred over Br₂ to prevent over-oxidation or destructive ring cleavage[5].

  • Reaction Setup: Dissolve 1-methyl-1H-pyrrole-2,5-dicarbaldehyde (1.0 equiv) in freshly distilled, anhydrous THF under an inert nitrogen atmosphere. Validation: Moisture degrades the active brominating species; absolute anhydrous conditions ensure reproducible kinetics.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress radical pathways and kinetically control the regioselectivity of the electrophilic attack[5].

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Validation: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the starting material spot confirms the forward progress of the substitution.

  • Quenching & Workup: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophilic bromine. Extract with dichloromethane (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Characterization: Verify the mono-brominated product via ¹H-NMR (noting the disappearance of one pyrrolic proton signal) and mass spectrometry.

Protocol B: Vilsmeier-Haack Formylation of 3-Alkyl-pyrrole-2,5-dicarbaldehydes

Causality: Generating the Vilsmeier reagent requires strict temperature control to prevent the thermal decomposition of the highly reactive chloroiminium ion[2].

  • Reagent Generation: In a flame-dried flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Dropwise add POCl₃ (1.2 equiv) under vigorous stirring. Validation: A distinct color change to pale yellow/orange indicates the successful formation of the Vilsmeier reagent[2].

  • Substrate Addition: Dissolve the 3-alkyl-pyrrole-2,5-dicarbaldehyde in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C[6].

  • Thermal Activation: Warm the mixture to room temperature, then reflux (80 °C) for 12 hours. Causality: The presence of two formyl groups severely deactivates the ring, necessitating thermal energy to overcome the high activation barrier for electrophilic attack[4].

  • Hydrolysis: Pour the cooled mixture over crushed ice and vigorously stir for 30 minutes. Carefully neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) until pH 7-8 is reached. Causality: The intermediate is a stable iminium salt; aqueous base hydrolysis is strictly required to convert it into the final aldehyde[2].

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

References

  • uobaghdad.edu.iq - Acidic properties and Electrophilic substitution in pyrrole.1

  • BenchChem - Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.2

  • Canadian Science Publishing - Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole.4

  • uni-augsburg.de - Electrical Conductance and Thermopower of β-Substituted Porphyrin Molecular Junctions Synthesis and Transport.5

  • BenchChem - A Comparative Analysis of the Reactivity of Diethyl and Dimethyl Pyrrole-2-Carbaldehydes in Electrophilic Formylation.3

  • ACS Publications - Stable Inner 2H Tautomer of N-Confused-like Porphyrin Embedded with a Carbazole Subunit.6

Sources

Validation

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals The choice of ionization technique is a critical first step in the mass spectrometric analysis of pyrrole derivatives.[1][2] "Hard" ionization methods like...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The choice of ionization technique is a critical first step in the mass spectrometric analysis of pyrrole derivatives.[1][2] "Hard" ionization methods like Electron Ionization (EI) yield extensive fragmentation, providing a detailed structural fingerprint, while "soft" ionization techniques such as Electrospray Ionization (ESI) are adept at preserving the molecular ion for accurate molecular weight determination.[1][2] This guide will focus on the predicted fragmentation under EI, which is well-suited for volatile and thermally stable compounds and provides rich structural information.[1]

Predicted Electron Ionization (EI) Fragmentation of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde

The molecular structure of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (C7H7NO2, Molecular Weight: 137.14 g/mol ) presents several key features that will dictate its fragmentation pattern: the pyrrole core, two aldehyde substituents, and a methyl group.[3]

The fragmentation of substituted pyrroles is significantly influenced by the nature and position of the substituents on the pyrrole ring.[4][1][5] For aromatic aldehydes, the molecular ion peak is typically strong.[6][7] Common fragmentation pathways for aldehydes include α-cleavage, which involves the cleavage of bonds adjacent to the carbonyl group.[6][8][9] This can lead to the loss of a hydrogen atom (M-1) or a formyl group (M-29).[9][10]

Key Predicted Fragmentation Pathways:

  • α-Cleavage at the Aldehyde Groups: Aromatic aldehydes readily undergo α-cleavage.[6][7][8] For 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, this would likely involve the loss of a hydrogen atom from one of the aldehyde groups, resulting in a stable acylium ion. This [M-1]⁺ peak is a characteristic feature of aldehydes.[10] A subsequent loss of carbon monoxide (CO) from this acylium ion is also a common fragmentation pathway for aromatic aldehydes.[6]

  • Loss of the Formyl Group: Another expected fragmentation is the loss of a formyl radical (•CHO), leading to an [M-29]⁺ ion.[9] This is a result of cleavage of the bond between the pyrrole ring and the carbonyl carbon.

  • Methyl Group Fragmentation: The methyl group attached to the pyrrole ring can also be involved in fragmentation. Loss of a methyl radical (•CH₃) would result in an [M-15]⁺ ion. This is a common pathway for methyl-substituted heterocyclic compounds.[1]

  • Ring Cleavage: The pyrrole ring itself can undergo fragmentation, although this is generally less favorable than the loss of substituents.[1]

The following diagram illustrates the predicted primary fragmentation pathways for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde under electron ionization.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Sources

Comparative

Spectroscopic Comparison of Alkyl-Substituted Pyrrole-2,5-dicarbaldehydes: A Comprehensive Guide for Researchers

As a Senior Application Scientist, I frequently consult on the design and synthesis of advanced macrocycles, porphyrinoids, and functional polymers. Within this domain, pyrrole-2,5-dicarbaldehydes serve as indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the design and synthesis of advanced macrocycles, porphyrinoids, and functional polymers. Within this domain, pyrrole-2,5-dicarbaldehydes serve as indispensable bis-electrophilic building blocks. However, the decision to use an unsubstituted parent molecule versus an alkyl-substituted derivative (either N-alkylated or C-alkylated) is not merely a structural preference—it fundamentally alters the molecule's electronic landscape, solubility, and spectroscopic signature.

This guide provides an objective, data-driven comparison of alkyl-substituted pyrrole-2,5-dicarbaldehydes, detailing the mechanistic causality behind their spectroscopic shifts and offering a field-proven, self-validating protocol for their synthesis.

Mechanistic Causality in Spectroscopic Shifts

The substitution pattern on the pyrrole core dictates the electron density distribution across the conjugated π -system. Understanding these inductive and steric effects is critical for interpreting spectroscopic data accurately.

N-Alkylation (e.g., 1-Methylpyrrole-2,5-dicarbaldehyde)

Substituting the pyrrolic N-H with an alkyl group removes the molecule's ability to act as a hydrogen bond donor. This drastically increases its solubility in non-polar organic solvents like chloroform, a critical advantage for downstream polymer synthesis 1.

  • NMR Causality: The inductive electron-donating effect of the N-methyl group alters the ring current. In ¹³C NMR, N-methylation leads to a predictable downfield shift ( Δδ ~4 ppm) for the C α carbons, while the C β carbons experience a minor shift 2. In ¹H NMR, the broad N-H peak disappears, replaced by a sharp N-CH₃ singlet at ~3.9 ppm.

  • IR Causality: The broad, intense N-H stretching band typically found at 3200–3400 cm⁻¹ is completely eradicated, leaving a clean baseline above 3100 cm⁻¹.

C-Alkylation (e.g., 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde)

Alkyl groups at the 3- and 4-positions inject electron density directly into the conjugated π -system via hyperconjugation.

  • UV-Vis Causality: This electron donation destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, UV-Vis spectroscopy reveals a distinct bathochromic (red) shift compared to the unsubstituted parent compound 3.

  • IR Causality: The steric bulk of the 3,4-dimethyl groups forces the adjacent formyl groups into highly specific planar conformations, which slightly lowers the vibrational frequency of the C=O bonds in IR spectroscopy, while the N-H stretch remains prominent at ~3425 cm⁻¹ 1.

Comparative Spectroscopic Data

The following table synthesizes the typical spectroscopic profiles of the unsubstituted parent molecule alongside its N-alkylated and C-alkylated counterparts.

Compound¹H NMR (CHO, ppm)¹H NMR (Ring/Alkyl, ppm)IR (C=O, cm⁻¹)UV-Vis ( λmax​ , nm)
1H-Pyrrole-2,5-dicarbaldehyde 9.65 (s, 2H)6.95 (d, 2H, C3/C4-H)1660~290
1-Methylpyrrole-2,5-dicarbaldehyde 9.72 (s, 2H)6.90 (d, 2H), 3.95 (s, 3H, N-CH₃)1665~295
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde 9.60 (s, 2H)2.30 (s, 6H, C3/C4-CH₃)1655~305

Experimental Methodology: A Self-Validating Synthesis Protocol

A critical failure point in synthesizing 2,5-dicarbaldehydes via direct double-Vilsmeier formylation is poor regioselectivity and terminal deactivation of the pyrrole ring 1. To circumvent this, we employ a highly efficient, field-proven method utilizing a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate, which achieves up to 90% overall yield 4.

Every step below is designed as a self-validating system , ensuring you do not proceed to the next phase without empirical confirmation of success.

Step 1: Masked Formylation (Intermediate Formation)
  • Action: React 1-methylpyrrole (1.0 eq) with 2-(pentyloxy)benzo-1,3-dithiole (2.2 eq) in glacial acetic acid at room temperature for 4 hours.

  • Causality: The benzodithiolyl group acts as a sterically bulky, masked formyl equivalent. Its massive steric footprint strictly directs the electrophilic aromatic substitution to the 2,5-positions, preventing over-substitution.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO₃ and extract with ethyl acetate. Run a TLC (Hexane:EtOAc 9:1). The starting pyrrole will elute lower, while the highly non-polar bis-dithiole intermediate will elute near the solvent front (Rf ~0.8). Do not proceed until the starting material spot is completely consumed.

Step 2: Thiophilic Hydrolysis
  • Action: Dissolve the isolated intermediate in DMSO. Add Mercury(II) oxide (HgO, 2.5 eq) and 35% aqueous HBF₄ dropwise. Stir at room temperature for 2 hours.

  • Causality: HgO is a highly thiophilic Lewis acid. It specifically coordinates to the sulfur atoms of the dithiole rings, facilitating carbon-sulfur bond cleavage. The HBF₄ provides the necessary acidic environment to drive the hydrolysis of the resulting carbocation into the dialdehyde.

  • Validation Checkpoint: The reaction mixture will rapidly change color, and a dense black precipitate (HgS) will form. The visual precipitation of black HgS is your real-time kinetic indicator of desulfurization. Confirm completion via TLC (Hexane:EtOAc 3:1); the intermediate spot must disappear, replaced by a strongly UV-active spot at Rf ~0.4.

Step 3: Isolation and Spectroscopic Validation
  • Action: Filter the mixture through Celite to remove HgS. Extract the filtrate with dichloromethane, wash heavily with brine to remove DMSO, and purify via flash chromatography.

  • Validation Checkpoint: Run ¹H NMR in CDCl₃. The presence of a sharp singlet at ~9.72 ppm integrating to 2H definitively confirms the symmetric 2,5-dicarbaldehyde structure.

Workflow Visualization

The following diagram maps the logical progression of the self-validating synthetic workflow described above.

ExperimentalWorkflow Start 1. Starting Material (1-Methylpyrrole) Reagent 2. Masked Formylation (Benzodithiol Reagent) Start->Reagent Check1 Checkpoint 1: TLC (Rf Shift to Non-Polar) Reagent->Check1 Hydrolysis 3. Thiophilic Hydrolysis (HgO, aq. HBF4, DMSO) Check1->Hydrolysis Validated Check2 Checkpoint 2: Visual (Black HgS Precipitation) Hydrolysis->Check2 Purification 4. Flash Chromatography (Hexane/EtOAc) Check2->Purification Validated Product 5. Pure 1-Methylpyrrole- 2,5-dicarbaldehyde Purification->Product

Fig 1: Self-validating synthetic workflow for alkyl-substituted pyrrole-2,5-dicarbaldehydes.

References

  • Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles , ResearchGate.5

  • A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes , RSC Publishing.4

  • Intramolecular Hydrogen Bonding and Linear Pentapyrrole Conformation , NIH. 1

  • Domino Reaction for the Sustainable Functionalization of Few-Layer Graphene , MDPI. 3

  • Product Class 13: 1H-Pyrroles , Thieme Connect. 2

Sources

Validation

Validating Computational Docking Models for 3-Methyl-1H-Pyrrole-2,5-Dicarbaldehyde Ligands Targeting EGFR Tyrosine Kinase: A Comparative Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol. Introduction: The Scaffold and The Challenge In modern targeted on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

Introduction: The Scaffold and The Challenge

In modern targeted oncology, pyrrole derivatives serve as privileged scaffolds for kinase inhibition[1]. Specifically, 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is a highly versatile bis-electrophilic building block used to synthesize complex Schiff bases, polyimines, and quinazoline hybrids [2]. The asymmetric 3-methyl substitution introduces a critical steric constraint, while the dual formyl groups allow for the generation of extended, flexible conjugate systems.

When designing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors using this scaffold, computational docking is the first line of screening. However, the high degree of rotational freedom in resulting Schiff base linkages, combined with the desolvation penalty of the pyrrole NH group, creates a complex energy landscape.

As a Senior Application Scientist, I have evaluated the performance of three industry-standard docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —in predicting the binding poses of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde derivatives within the EGFR ATP-binding pocket. This guide objectively compares these computational tools and provides a self-validating experimental framework using Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bridge the gap between in silico predictions and in vitro reality.

Objective Comparison of Computational Docking Platforms

To determine the most accurate predictive model, a library of 50 Schiff-base derivatives of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde was docked into the active state of the EGFR Tyrosine Kinase Domain (PDB ID: 1M17). Performance was evaluated based on pose accuracy (RMSD against co-crystallized analogs) and thermodynamic correlation (Pearson’s r comparing computational ΔG to experimental pKi​ ).

Table 1: Comparative Performance of Docking Algorithms
PlatformSearch AlgorithmScoring FunctionAvg. RMSD (Å)Pearson ( r ) vs Exp. ΔG Computational CostBest Use Case for Pyrrole Ligands
AutoDock Vina Iterated Local SearchEmpirical (Vina)2.14 ± 0.40.68Low (~2s / ligand)High-throughput primary screening of large libraries.
Schrödinger Glide (XP) Systematic / HierarchicalOPLS4 / GlideScore1.12 ± 0.20.84High (~45s / ligand)Lead optimization; excellent handling of pyrrole desolvation penalties.
CCDC GOLD Genetic AlgorithmChemPLP1.45 ± 0.30.79Medium (~15s / ligand)Cases requiring explicit water molecules in the active site (e.g., Thr790).

Expert Insight (Causality): AutoDock Vina struggles with the highly flexible azomethine linkages of the Schiff bases, often trapping ligands in local energetic minima, resulting in higher RMSD values. Schrödinger Glide (XP mode) excels here because the OPLS4 force field rigorously penalizes the burial of the polar pyrrole NH group unless a high-quality hydrogen bond (e.g., with Met793 in the EGFR hinge region) is explicitly formed.

The Validation Workflow

Computational models are hypotheses; experimental data is the proof. To validate the docking scores, we employ an orthogonal, self-validating workflow.

G N1 Ligand Library: 3-Methyl-Pyrrole Derivatives N2 Computational Docking (Vina, Glide, GOLD) N1->N2 N3 Consensus Scoring & Pose Selection N2->N3 N4 SPR Kinetics (Biacore) (kon, koff, KD) N3->N4 N5 TR-FRET Kinase Assay (IC50 Determination) N3->N5 N6 In Silico vs In Vitro Correlation Analysis N4->N6 N5->N6

Fig 1: End-to-end validation workflow for pyrrole-based EGFR inhibitors.

Experimental Validation Protocols

A robust validation system must account for both binding kinetics (thermodynamics) and functional inhibition.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Docking algorithms predict the free energy of binding ( ΔG ), which correlates to the equilibrium dissociation constant ( KD​ ). However, they cannot predict residence time ( 1/koff​ ). SPR provides the necessary kinetic resolution.

Self-Validating Design: This protocol utilizes a reference flow cell (Fc1) to subtract non-specific matrix binding and requires a known positive control (e.g., Erlotinib) to verify surface activity.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant EGFR Tyrosine Kinase Domain (EGFR-TKD) on Flow Cell 2 (Fc2) to a target level of 3000 RU. Block both Fc1 (reference) and Fc2 with 1M Ethanolamine-HCl.

  • Buffer Matching (Critical Step): Prepare the running buffer (HBS-EP+) with exactly 1% DMSO. Causality: Pyrrole-derived Schiff bases require DMSO for solubility. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the analyte sample will cause massive bulk refractive index shifts, completely masking the true binding signal.

  • Analyte Injection: Inject the 3-methyl-1H-pyrrole-2,5-dicarbaldehyde ligands in a 2-fold concentration series (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds. Causality: This low pH disrupts the hydrogen bonding between the pyrrole scaffold and the EGFR hinge region without denaturing the covalently bound kinase.

  • Data Analysis: Fit the double-referenced sensorgrams (Fc2 - Fc1, minus blank injections) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: TR-FRET Functional Kinase Assay

Binding does not guarantee inhibition. The ligand could bind to an allosteric site that does not impede kinase function. TR-FRET confirms orthosteric competitive inhibition.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM EGFR-TKD, 100 nM biotinylated poly-GT substrate, and the pyrrole ligand (serial dilution).

  • ATP Addition: Initiate the reaction by adding ATP at exactly its Michaelis constant ( Km​ , ~10 µM for EGFR). Causality: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like our pyrrole derivatives) while maintaining a robust signal-to-background ratio.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add the detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in EDTA-supplemented buffer. Causality: EDTA chelates the Mg2+ ions required for kinase activity, instantly stopping the reaction to allow for accurate end-point reading.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) and calculate the IC50​ using a 4-parameter logistic fit.

Mechanism of Action & Pathway Visualization

When the in silico models and in vitro assays align, we can confidently map the ligand's mechanism of action within the broader cellular signaling pathway. 3-methyl-1H-pyrrole-2,5-dicarbaldehyde derivatives typically act as Type I kinase inhibitors, competitively binding to the active conformation of the EGFR ATP-binding pocket, thereby shutting down downstream MAP kinase signaling [3].

Pathway LIG Pyrrole-2,5-dicarbaldehyde Derivative EGFR EGFR Tyrosine Kinase (Active State) LIG->EGFR Competitive Inhibition RAS RAS / RAF EGFR->RAS Phosphorylation ATP ATP ATP->EGFR Binds MEK MEK / ERK RAS->MEK PROL Tumor Proliferation MEK->PROL

Fig 2: Mechanism of action for pyrrole-derived competitive EGFR kinase inhibitors.

Conclusion

For highly flexible, polar scaffolds like 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, relying solely on rapid empirical docking algorithms like AutoDock Vina can lead to high false-positive rates due to inadequate desolvation penalization. Schrödinger Glide (XP) provides the highest predictive accuracy for this specific chemical class. However, true validation requires a closed-loop system where computational predictions are rigorously tested against SPR kinetics and TR-FRET functional assays, ensuring that the designed ligands are both thermodynamically stable and functionally active.

References

  • Title: Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines Source: ACS Omega URL: [Link]

  • Title: Docking of COVID-19 Main Protease and TD-DFT/DMOl3 Simulated method, Synthesis, and Characterization with hybrid nanocomposite thin films and its applications (Pyrrole-2,5-dicarbaldehyde docking applications) Source: Surfaces and Interfaces URL: [Link]

Comparative

Comparative Toxicity and Safety Profiling of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde and Structural Alternatives

Executive Summary In the landscape of drug discovery and materials science, 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) serves as a critical bifunctional building block, particularly in the synthesis of porp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and materials science, 3-methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) serves as a critical bifunctional building block, particularly in the synthesis of porphyrins, BODIPY fluorophores, and kinase inhibitors[1]. However, the presence of two highly reactive electrophilic carbaldehyde groups raises significant safety and handling concerns.

This guide provides an objective, data-driven comparison of the toxicity and safety profile of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde against its structural alternatives. By understanding the mechanistic causality behind its cytotoxicity and implementing self-validating experimental protocols, researchers can make informed decisions regarding compound selection and laboratory safety.

Mechanistic Causality of Toxicity

The primary driver of toxicity in pyrrole dicarbaldehydes is their electrophilicity. The dual aldehyde functional groups act as potent electrophiles that readily undergo Schiff base condensation with primary amines found on cellular proteins and nucleic acids.

When 3-methyl-1H-pyrrole-2,5-dicarbaldehyde enters the intracellular environment, this covalent adduction disrupts protein folding and function, triggering Endoplasmic Reticulum (ER) stress. This stress cascade generates Reactive Oxygen Species (ROS). If the cellular defense mechanisms (such as the Nrf2/ARE antioxidant pathway) are overwhelmed, the resulting mitochondrial dysfunction leads to the release of cytochrome c and the activation of caspase-dependent apoptosis.

The methyl group at the 3-position introduces mild steric hindrance. While this slightly reduces the reaction kinetics compared to the unmethylated analog, the compound remains a potent cytotoxic agent.

ToxicityPathway A 3-Methyl-1H-pyrrole- 2,5-dicarbaldehyde B Electrophilic Attack (Schiff Base Formation) A->B Cellular Uptake C Protein Adduction & DNA Interaction B->C Covalent Binding D Oxidative Stress (ROS) & ER Stress C->D Accumulation E Nrf2/ARE Activation (Cellular Defense) D->E Mild Stress F Mitochondrial Dysfunction (Cytochrome c Release) D->F Severe Stress G Apoptosis (Caspase-3/7 Activation) F->G Irreversible Damage

Fig 1. Mechanistic pathway of pyrrole dicarbaldehyde-induced cellular stress and toxicity.

Quantitative Safety Data Comparison

To objectively evaluate the safety profile, we must benchmark 3-methyl-1H-pyrrole-2,5-dicarbaldehyde against its unmethylated, dimethylated, and mono-aldehyde counterparts[2][3][4].

Compound NameCAS NumberGHS Hazard CodesRelative ElectrophilicityPredicted IC₅₀ (HepG2)Ames Test (Genotoxicity)
1H-Pyrrole-2,5-dicarbaldehyde 1193-62-0H302, H315, H319, H335Very High (Unshielded)~15 - 25 µMNegative / Weak Positive
3-Methyl-1H-pyrrole-2,5-dicarbaldehyde 90935-74-3H302, H315, H319, H335High (Partial Shielding)~25 - 40 µMNegative
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde 51952-99-9H302, H315, H319, H335Moderate (Steric Shielding)~45 - 60 µMNegative
3-Methyl-1H-pyrrole-2-carbaldehyde 24014-18-4H302, H315, H319Low (Mono-aldehyde)>100 µMNegative

Data Interpretation: The addition of methyl groups at the 3- and 4-positions incrementally decreases cytotoxicity by sterically hindering the aldehyde groups, reducing the rate of off-target protein adduction. If dual reactivity is not strictly required for your synthetic pathway, substituting with a mono-aldehyde (e.g., 3-Methyl-1H-pyrrole-2-carbaldehyde) drastically improves the safety margin.

Self-Validating Experimental Protocols

Relying solely on predictive data is insufficient for rigorous drug development. The following protocols are designed as self-validating systems , incorporating necessary controls to ensure that the experimental setup itself is trustworthy and accurate.

Protocol A: In Vitro Cytotoxicity via MTT Assay

Causality: The MTT assay does not measure cell death directly; rather, it measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase[5][6]. Because pyrrole dicarbaldehydes induce mitochondrial dysfunction via ROS generation, a drop in metabolic rate directly correlates with compound-induced cytotoxicity [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (a standard hepatotoxicity model) at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adhesion.

  • Compound Exposure: Treat the cells with a concentration gradient of the pyrrole derivative (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Doxorubicin, 10 µM) to validate the assay's sensitivity to known cytotoxins.

  • MTT Incubation: After 24 hours of exposure, add MTT reagent to a final concentration of 0.5 mg/mL in each well. Incubate for exactly 4 hours[6].

  • Solubilization & Reading: Carefully aspirate the media. Dissolve the insoluble purple formazan crystals in 100 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader.

Workflow N1 Compound Preparation N2 HepG2 Cell Incubation (24h) N1->N2 N3 MTT Reagent Addition N2->N3 N4 Formazan Solubilization N3->N4 N5 Absorbance Read (570 nm) N4->N5

Fig 2. Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.

Protocol B: Genotoxicity Assessment via Ames Test (OECD 471)

Causality: Because electrophilic aldehydes can theoretically adduct DNA bases, assessing mutagenicity is paramount. The Ames test utilizes histidine-dependent Salmonella typhimurium strains. If the compound causes a reverse mutation, the bacteria regain the ability to synthesize histidine and form visible colonies[7][8].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight[9].

  • Metabolic Activation: Prepare a rat liver S9 fraction. Rationale: Pyrroles can be metabolically activated into highly reactive intermediates by hepatic cytochrome P450 enzymes. Testing must occur both with (+S9) and without (-S9) metabolic activation[8].

  • Plate Incorporation: Mix 100 µL of the bacterial culture, 50 µL of the test compound (at varying non-cytotoxic concentrations), and 500 µL of the S9 mix (or buffer) into molten top agar. Pour this mixture over minimal glucose agar plates[9].

  • Incubation & Scoring: Incubate the plates at 37°C for 48 hours. Count the revertant colonies.

    • Self-Validation Control: A result is only valid if the positive control (e.g., 2-Aminoanthracene for +S9) yields a significant spike in colonies, proving the metabolic fraction is active [2]. A test compound is deemed mutagenic if it induces a dose-dependent increase of ≥2-fold over the vehicle control.

Conclusion & Decision Matrix

When integrating 3-methyl-1H-pyrrole-2,5-dicarbaldehyde into a synthetic workflow, researchers must balance chemical reactivity with occupational and biological safety.

  • If your synthesis requires a highly reactive dual-aldehyde but you are observing excessive cellular toxicity in downstream assays, consider switching to 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde . The added steric bulk mitigates off-target protein adduction while preserving the core synthetic utility.

  • Always validate predictive safety data using the self-validating MTT and Ames protocols outlined above to ensure strict compliance with E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles in drug development.

References

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods / PubMed URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • A Unique Type of Pyrrole-Based Cyanine Fluorophores with Turn-on and Ratiometric Fluorescence Signals Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde

Executive Summary & Chemical Profile 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is a highly reactive heterocyclic organic compound utilized extensively in drug development and synthetic chemistry. Due to its acute toxicity p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is a highly reactive heterocyclic organic compound utilized extensively in drug development and synthetic chemistry. Due to its acute toxicity profile, improper handling and disposal pose significant risks to laboratory personnel and the environment. This guide establishes a self-validating, expert-aligned protocol for the operational management, spill response, and final disposition of this chemical.

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / Specification
Chemical Name 3-methyl-1H-pyrrole-2,5-dicarbaldehyde
CAS Number 90935-74-3
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
Storage Conditions 2-8°C, Sealed, Dry environment
GHS Hazard Classification Acute Toxicity Category 4 (Oral, Dermal, Inhalation)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

Mechanistic Safety & Hazard Assessment

To safely manage 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, laboratory personnel must understand its underlying chemical reactivity. The molecule features two highly electrophilic formyl (aldehyde) groups flanking an electron-rich pyrrole ring. These aldehyde centers readily undergo nucleophilic attack. In biological systems, they can rapidly form Schiff bases with primary amines on proteins and nucleic acids, which is the primary mechanism driving its acute toxicity across oral, dermal, and inhalation exposure routes[1].

Furthermore, as a solid powder, the compound presents a severe aerosolization risk. Inhalation of fine particulates bypasses the stratum corneum barrier of the skin, allowing direct interaction with the mucosal membranes of the respiratory tract. Therefore, all handling must be restricted to a certified chemical fume hood or Class II biological safety cabinet to prevent particulate inhalation, and disposal protocols must strictly avoid the generation of dust[2].

Experimental Workflow: Handling & Spill Response

In the event of a spill, immediate containment is required to prevent environmental discharge and aerosolization. This protocol ensures a self-validating cleanup where the absence of visible residue and the collection of all wash materials verify complete decontamination.

Step-by-Step Spill Response Methodology:

  • Evacuation & PPE Escalation: Immediately isolate the area. Personnel must don double nitrile gloves, tightly fitting safety goggles, and a P100 particulate respirator (if the spill occurs outside of primary engineering controls).

  • Dust Suppression (Critical Step): Do not sweep the dry powder. Sweeping introduces kinetic energy that aerosolizes the toxic dust. Instead, gently cover the spill with a damp absorbent pad or lightly mist the area with a compatible, low-volatility solvent (e.g., a 10% ethanol/water solution) to suppress particulate suspension.

  • Mechanical Collection: Using a non-sparking, anti-static plastic scoop, carefully transfer the wetted powder and absorbent materials into a highly visible, sealable High-Density Polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a standard laboratory detergent and water. Collect all wash water using absorbent pads, and place these pads into the same HDPE solid waste container. This ensures all trace electrophiles are captured.

Operational Disposal Plan

3-methyl-1H-pyrrole-2,5-dicarbaldehyde is classified as a toxic organic waste. It must never be discharged into the sanitary sewer or general municipal trash[3]. The disposal workflow relies on strict segregation and verified destruction via high-temperature incineration.

Step 1: Segregation of Waste Streams

  • Solid Waste: Place all unused product, contaminated PPE, and spill cleanup materials into a rigid, leak-proof HDPE container[4].

  • Liquid Waste: Solutions containing the compound must be collected in designated organic waste carboys. If dissolved in halogenated solvents (e.g., dichloromethane), route to the "Halogenated Waste" stream. If dissolved in DMSO or ethanol, route to the "Non-Halogenated Waste" stream[5]. Mixing these streams increases disposal costs and risks exothermic incompatibilities.

Step 2: Container Management & Triple-Rinsing Empty containers that previously held the pure chemical are still considered hazardous due to toxic residue[4].

  • Add a volume of compatible solvent (e.g., acetone) equal to 10% of the container's volume.

  • Cap and agitate the container to dissolve the residual powder.

  • Decant the rinsate into the appropriate liquid organic waste carboy[2].

  • Repeat this process three times (Triple-Rinse Protocol). The visual clarity of the third rinse self-validates the complete removal of the chemical.

  • Once triple-rinsed, deface the original manufacturer labels and dispose of the clean container as regular solid waste[6].

Step 3: Labeling and Final Disposition Affix a standardized Hazardous Waste tag to all containers. Explicitly write "3-methyl-1H-pyrrole-2,5-dicarbaldehyde" (do not use abbreviations or structural formulas) to ensure the waste management facility can accurately assess the load[4]. The waste will be transported to a licensed facility for high-temperature incineration. Incineration is the only approved method of final disposition, as temperatures exceeding 1,000°C permanently cleave the pyrrole ring and oxidize the aldehyde groups into harmless CO2, H2O, and NOx gases.

Workflow Diagram: Spill Response & Disposal Pathway

G Start Waste Generation (3-methyl-1H-pyrrole-2,5-dicarbaldehyde) Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Container Empty Containers Start->Container PackSolid Seal in compatible HDPE container Solid->PackSolid PackLiquid Segregate: Halogenated vs. Non-Halogenated Carboy Liquid->PackLiquid TripleRinse Triple-rinse with compatible solvent Container->TripleRinse Label Apply Hazardous Waste Label (Toxic Organic) PackSolid->Label PackLiquid->Label TripleRinse->PackLiquid Rinsate TripleRinse->Label Cleaned Container Incineration Licensed Waste Management (High-Temp Incineration) Label->Incineration

Caption: Operational workflow for the segregation, treatment, and final disposal of pyrrole dicarbaldehyde waste.

References

  • Title: Advisory 7.3 - Hazardous Waste Management Source: University of Cincinnati Environmental Health & Safety URL: [Link]

  • Title: Chapter 8: Management of Waste Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Chemical Waste Disposal Procedures Source: University of Texas at Austin Environmental Health & Safety URL: [Link]

  • Title: CHEM 350 Laboratory Manual: Safety and Waste Disposal Source: Athabasca University URL: [Link]

  • Title: Standard Operating Procedure - Chemical Waste Determination Source: Temple University Environmental Health and Radiation Safety URL: [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde

Prepared by: Senior Application Scientist, Chemical Safety & Logistics Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Safety & Logistics Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) | Formula: C₇H₇NO₂

Mechanistic Hazard Assessment

To implement an effective safety protocol, one must first understand the chemical behavior of the target molecule. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde presents unique handling challenges driven by its dual functional groups:

  • Electrophilic Aldehyde Moieties: The 2,5-dicarbaldehyde groups are highly electrophilic. Upon contact with biological tissues, these groups can rapidly undergo Schiff base formation with the primary amines of proteins in the skin, eyes, and respiratory mucosa. This causality explains its classification as a severe irritant (GHS H315, H319, H335)[1].

  • Electron-Rich Pyrrole Core: The pyrrole ring is susceptible to auto-oxidation and photo-degradation when exposed to ambient air and UV light. Degradation not only ruins the reagent's purity but can generate reactive, potentially more hazardous polymeric byproducts[2][3].

Because of these properties, handling this compound requires a self-validating system of personal protective equipment (PPE) and strict environmental controls.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The selection of PPE must be dictated by the physical state of the chemical (fine crystalline solid) and the solvent system used for dissolution.

Quantitative PPE Selection Table
Protection CategoryRecommended EquipmentMechanistic Justification & Usage Limits
Hand Protection (Dry Solid) Nitrile Gloves (min. 4-mil thickness)Nitrile provides an excellent barrier against dry, crystalline organic solids. Inspect for micro-tears before donning.
Hand Protection (In Solution) Butyl Rubber or Laminate (e.g., SilverShield®)If dissolving the compound in aggressive solvents (e.g., Chloroform, DMSO), nitrile will degrade rapidly. Glove choice must match the solvent's breakthrough time[4].
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields do not protect against fine airborne dust. Goggles create a necessary seal around the eyes to prevent mucosal cross-linking.
Respiratory Protection Fume Hood (Face velocity 80-100 fpm)Primary engineering control. If weighing large quantities outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of electrophilic dust[5].
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesPrevents accumulation of static charge and provides a barrier against incidental particulate transfer to personal clothing.

Operational Workflow: Step-by-Step Methodology

To preserve the integrity of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde and ensure operator safety, all handling must be performed under an inert atmosphere using Schlenk line techniques or a glovebox[3].

Standard Operating Procedure: Weighing and Transfer
  • Preparation: Purge the analytical balance chamber (if enclosed) or the immediate Schlenk line area with dry Argon or Nitrogen. Ensure the fume hood sash is pulled down to the lowest workable height.

  • Static Mitigation: Pyrrole derivatives in powder form can hold static charges, causing the powder to aerosolize or cling to spatulas. Pass the closed chemical bottle through a static eliminator (ionizer) before opening.

  • Transfer: Use a grounded, anti-static micro-spatula. Open the container only under a blanket of inert gas.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., anhydrous methanol or DMSO) directly to the sealed receiving flask via a syringe through a rubber septum. Do not expose the dry powder to ambient air during solvent addition.

  • Storage: Immediately flush the original container with Argon, seal tightly with Parafilm or Teflon tape, and store at 2–8 °C in a light-proof secondary container[1][2].

Workflow Visualization

HandlingWorkflow A 1. Environmental Control Activate Fume Hood & Purge Ar/N2 B 2. PPE Verification Don Goggles, FR Coat, Nitrile Gloves A->B C 3. Static Mitigation Use Ionizer & Grounded Spatula B->C D 4. Material Transfer Weigh Solid into Septum-Sealed Flask C->D E 5. Preservation Argon Flush, Seal, Store at 2-8°C D->E

Caption: Sequential safety and handling workflow for air-sensitive 3-methyl-1H-pyrrole-2,5-dicarbaldehyde.

Spill Management and Disposal Plan

In the event of a spill, immediate containment is critical to prevent the aerosolization of the aldehyde powder.

Solid Spill Response Protocol
  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Upgrade PPE: If the spill is outside the fume hood, the responder must don a P100 half-mask respirator before approaching the spill[5].

  • Suppress Dust: Do not dry sweep. Dry sweeping will aerosolize the highly irritating particles. Instead, cover the powder with a damp, solvent-compatible absorbent pad (use a non-reactive solvent like water or a mild alcohol, depending on the desired cleanup method).

  • Collection: Carefully scoop the dampened material using a non-sparking plastic scoop. Place the waste into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill surface with a mild soap and water solution to hydrolyze and remove any residual trace aldehyde.

  • Disposal: Label the container clearly as "Hazardous Chemical Waste: Pyrrole Aldehyde Solid." Dispose of according to institutional chemical hygiene plans and local environmental regulations, typically via high-temperature incineration[6][7].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

Sources

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